15,16-Dinor-8(17),11-labdadien-13-one
Description
Properties
IUPAC Name |
(E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLGWWOKIBLQJF-YGUYEABBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 15,16-Dinor-8(17),11-labdadien-13-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
15,16-Dinor-8(17),11-labdadien-13-one, also known as (E)-15,16-bisnorlabda-8(17),11-dien-13-one, is a labdane-type diterpenoid.[1][2] This class of natural products is characterized by a bicyclic diterpene core structure. This molecule has been isolated from various plant species, including Alpinia formosana, Curcuma mangga, and notably from the aerial parts of Hedychium coronarium (white ginger lily), a plant belonging to the Zingiberaceae family.[3][4] Labdane (B1241275) diterpenoids from Hedychium coronarium are recognized for their potential cytotoxic and anti-inflammatory properties, making this compound a compound of interest for further investigation in drug discovery and development.[3]
Chemical and Physical Properties
This compound is a molecule with a complex stereochemistry and specific physical properties that are critical for its isolation, characterization, and biological activity. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O | [2] |
| Molecular Weight | 260.41 g/mol | [2] |
| CAS Number | 76497-69-3 | [2] |
| IUPAC Name | (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | [4] |
| Appearance | Not explicitly reported, likely a colorless oil or solid. | |
| Solubility | Expected to be soluble in organic solvents like hexane, chloroform, and ethyl acetate. |
Biological Activity
Research into the biological effects of compounds isolated from Hedychium coronarium has revealed significant cytotoxic and anti-inflammatory potential. While specific quantitative data for this compound is limited in publicly available literature, the activity of co-isolated compounds provides strong rationale for its investigation.
Cytotoxic Activity
In a 2017 study by Chen et al., several labdane-type diterpenoids were isolated from Hedychium coronarium, including this compound.[3] While the cytotoxic properties of this specific compound were part of the study, the publicly available abstract highlights the activity of a newly discovered compound from the same extract, hedychiumin.[3][5] The cytotoxic activity of this closely related compound is presented below.
| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Assay Method | Source |
| Hedychiumin | P388D1 | 4.74 | ~14.3 | Not Specified | [3][5] |
Note: The molecular weight of Hedychiumin (C₂₀H₂₈O₃) is approximately 332.47 g/mol .
Anti-inflammatory Activity (Proposed)
The anti-inflammatory activity of this compound has not been explicitly detailed. However, a closely related and well-studied labdane diterpene from Hedychium coronarium, Coronarin D, exhibits potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[6][7][8] This provides a strong hypothetical basis for the mechanism of action of this compound.
Mechanism of Action (Proposed): Inhibition of the NF-κB Signaling Pathway
Based on the established mechanism of the related compound Coronarin D, it is proposed that this compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.
In resting cells, the NF-κB dimer (typically p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[9] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor (TNF), the IκB kinase (IKK) complex is activated.[9] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[8] The degradation of IκBα unmasks the nuclear localization sequence on the p65/p50 dimer, allowing it to translocate into the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other mediators of inflammation.[9]
Coronarin D has been shown to inhibit the activation of IKK, which in turn prevents the phosphorylation and degradation of IκBα.[7][8] This action effectively traps the NF-κB dimer in the cytoplasm, preventing the transcription of pro-inflammatory genes. It is hypothesized that this compound shares this mechanism of action.
Figure 1: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following sections outline the methodologies for the isolation and biological evaluation of labdane diterpenoids from Hedychium coronarium, based on published literature.
Isolation and Purification of this compound
The following is a general protocol based on the methods described for the isolation of labdane diterpenoids from H. coronarium.[3][10]
Workflow for Isolation
Figure 2: General workflow for the isolation of the target compound.
-
Plant Material: The aerial parts of Hedychium coronarium are collected, identified, and air-dried.
-
Extraction: The dried plant material is ground into a powder and extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The resulting fractions are concentrated. The target compound is typically found in the less polar fractions, such as the n-hexane soluble part.[3]
-
Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel.
-
Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with pure n-hexane and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.
-
Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., P388D1, DLD-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
NF-κB Activation Assay (Western Blot for IκBα Degradation)
This protocol, based on studies of Coronarin D, can be used to determine if this compound inhibits the NF-κB pathway.[8]
-
Cell Culture and Treatment: A suitable cell line (e.g., KBM-5 human myeloid cells) is cultured. Cells are pre-incubated with various concentrations of this compound for a designated time (e.g., 8 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory agent like TNF (0.1 nmol/L) for a short period (e.g., 15 minutes) to induce NF-κB activation.
-
Protein Extraction: Cytoplasmic protein extracts are prepared from the cell pellets using a lysis buffer.
-
Protein Quantification: The protein concentration of the extracts is determined using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IκBα. After washing, it is incubated with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the IκBα band in stimulated cells compared to unstimulated cells indicates its degradation. The presence of the IκBα band in cells pre-treated with the test compound, even after stimulation, would indicate inhibition of IκBα degradation.
Conclusion and Future Directions
This compound is a labdane-type diterpenoid with a chemical profile that suggests potential for biological activity. Based on the cytotoxic effects of co-isolated compounds and the well-defined anti-inflammatory mechanism of the related molecule Coronarin D, this compound represents a promising candidate for further pharmacological investigation.
Future research should focus on:
-
Definitive Cytotoxicity Screening: Obtaining specific IC₅₀ values for this compound against a broad panel of human cancer cell lines.
-
Mechanism of Action Confirmation: Directly testing the hypothesis that this compound inhibits the NF-κB pathway using assays for IKK activity, IκBα phosphorylation, and p65 nuclear translocation.
-
In Vivo Efficacy: Evaluating the anti-inflammatory and anti-tumor effects in relevant animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to identify key structural features required for its biological activity, potentially leading to the development of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. (E)-15,16-Dinorlabda-8(17),11-dien-13-one [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H28O | CID 13994560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of 15,16-Dinor-8(17),11-labdadien-13-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of the labdane (B1241275) diterpene, 15,16-Dinor-8(17),11-labdadien-13-one. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrences
This compound is a naturally occurring diterpenoid that has been identified in several plant species, primarily within the Zingiberaceae family. The known botanical sources of this compound are:
-
Alpinia formosana : A plant species native to Taiwan.
-
Curcuma mangga : Also known as mango ginger, this plant is cultivated in Southeast Asia for its aromatic rhizomes.
-
Hedychium coronarium : Commonly known as white ginger lily, this species is native to the Himalayas and is now widely cultivated as an ornamental and medicinal plant.[1][2] A closely related compound, (E)-15,16-bisnorlabda-8(17),11-dien-13-one, has been isolated from the rhizomes of the related species Hedychium ellipticum.[1]
Quantitative Data on Natural Abundance
Quantitative data regarding the yield of this compound from its natural sources is limited in the currently available scientific literature. However, to provide a relevant quantitative perspective, the table below includes the yield of a structurally similar labdane diterpene, (E)-labda-8(17),12-diene-15,16-dial, isolated from a related plant species. This data can serve as a preliminary benchmark for estimating potential yields of the target compound.
| Compound | Natural Source | Plant Part | Yield (% of dry weight) | Reference |
| (E)-labda-8(17),12-diene-15,16-dial | Curcuma amada | Rhizomes | 1.7% | [3] |
Biosynthesis of Labdane Diterpenes
The biosynthesis of labdane diterpenes, including this compound, originates from the general terpenoid pathway. The process begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the characteristic bicyclic labdane skeleton. This initial cyclization is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). Subsequent enzymatic modifications, such as oxidation, reduction, and isomerization, lead to the vast diversity of labdane diterpenoids found in nature.
Experimental Protocols
The following is a generalized protocol for the extraction, isolation, and characterization of this compound from plant material, based on established methods for labdane diterpenes from the Zingiberaceae family.
Extraction
-
Plant Material Preparation : Collect fresh rhizomes of Hedychium coronarium (or other source material). Clean the rhizomes to remove any soil and debris. The rhizomes can be either air-dried at room temperature or used fresh.
-
Grinding : Grind the plant material into a coarse powder to increase the surface area for solvent extraction.
-
Solvent Extraction : Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 24-48 hours). Repeat the extraction process multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration : Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
-
Solvent Partitioning : Subject the crude extract to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane (B92381), ethyl acetate, and water) to fractionate the extract based on the polarity of its constituents.
-
Column Chromatography : The fraction containing the target compound (typically the less polar fraction) is then subjected to column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Thin-Layer Chromatography (TLC) : Monitor the fractions collected from the column using TLC to identify those containing the compound of interest.
-
Further Purification : Pool the fractions containing the target compound and subject them to further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), until a pure compound is obtained.
Characterization
-
Spectroscopic Analysis : Elucidate the structure of the isolated compound using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : Acquire 1H and 13C NMR spectra to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS) : Use techniques such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compound.
-
-
Comparison with Literature Data : Compare the obtained spectroscopic data with published data for this compound to confirm its identity.
References
The Biological Activity of Labdane Diterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane-type diterpenoids are a large and structurally diverse class of bicyclic natural products derived from four isoprene (B109036) units.[1] Predominantly found in higher plants, particularly in the Lamiaceae, Asteraceae, and Zingiberaceae families, they are also present in fungi, marine organisms, and insects.[1] For centuries, plants containing these compounds have been staples in traditional medicine, and modern scientific investigation has begun to validate their therapeutic potential. Labdane (B1241275) diterpenoids exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, making them a significant area of interest for drug discovery and development.[1]
This technical guide provides a comprehensive overview of the core biological activities of labdane diterpenoids. It summarizes key quantitative data, presents detailed experimental protocols for assessing these activities, and visualizes the underlying molecular mechanisms and experimental workflows to aid researchers in this field.
Anticancer Activity
A substantial body of research highlights the cytotoxic and cytostatic effects of labdane diterpenoids against a variety of human cancer cell lines.[1] These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through the modulation of key signaling pathways.[2]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity (IC50 values) of selected labdane diterpenoids against various cancer cell lines.
| Labdane Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |
| Andrographolide (B1667393) | HCT-116 (Colon) | 3.82 | [3] |
| HT-29 (Colon) | >100 | [3] | |
| MCF-7 (Breast) | 4.86 | [3] | |
| H69PR (Lung) | 3.66 | [3] | |
| Sclareol | HCT116 (Colon) | ~100 | [4] |
| MCF-7 (Breast) | 11.06 | [4] | |
| H1688 (Lung) | 42.14 | [4][5] | |
| H146 (Lung) | 69.96 | [4][5] | |
| Coronarin D | HeLa (Cervical) | 9.12 | [6] |
| 13S-nepetaefolin | HCC70 (Breast) | 24.65 | |
| Chlorolabdan B | K562 (Leukemia) | 1.2 | [7] |
| Raji (Lymphoma) | 3.5 | [7] | |
| U937 (Lymphoma) | 2.3 | [7] | |
| Epoxylabdane A | K562 (Leukemia) | 22.5 | [7] |
| Raji (Lymphoma) | 15.6 | [7] | |
| U937 (Lymphoma) | 18.2 | [7] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the labdane diterpenoid in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of the compound.
-
Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Signaling Pathways in Anticancer Activity
Labdane diterpenoids exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade that promotes cell survival and proliferation. Andrographolide has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[8][9][10]
Apoptosis Induction by Sclareol: Sclareol is another labdane diterpenoid that has been demonstrated to induce apoptosis in various cancer cell lines.[2][4][5][8][11][12] Its mechanism involves the activation of caspases and modulation of the mitochondrial membrane potential.[4][11]
Anti-inflammatory Activity
Labdane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[13]
Quantitative Anti-inflammatory Data
The following table presents the inhibitory effects (IC50 values) of selected labdane diterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Labdane Diterpenoid | Cell Line | IC50 (µM) | Reference |
| Andrographolide | RAW 264.7 | 5.6 | [14] |
| Coronarin D | RAW 264.7 | ~5 | [15] |
| Lagopsin A | BV-2 | 14.92 | [16] |
| Lagopsin C | BV-2 | 34.9 | [16] |
| 15-epi-Lagopsin C | BV-2 | 25.7 | [16] |
| Leucophyllin A | BV-2 | 14.9 | [16] |
Experimental Protocol: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Methodology:
-
Cell Culture and Stimulation:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat cells with various concentrations of the labdane diterpenoid for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), for 24 hours to induce NO production. Include untreated and LPS-only controls.
-
-
Supernatant Collection:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
-
Signaling Pathways in Anti-inflammatory Activity
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Several labdane diterpenoids, including andrographolide and coronarin D, exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13][16][17] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[15]
Antimicrobial Activity
Labdane diterpenoids have also been recognized for their activity against a range of microbial pathogens, including bacteria and fungi.
Quantitative Antimicrobial Data
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several labdane diterpenoids against various microorganisms.
| Labdane Diterpenoid | Microorganism | MIC (µg/mL) | Reference |
| 6α-malonyloxymanoyl oxide | Staphylococcus aureus | 7-20 | [18] |
| Bacillus cereus | 7-20 | [18] | |
| Bacillus subtilis | 7-20 | [18] | |
| Micrococcus luteus | 7-20 | [18] | |
| Chlorolabdan B | Staphylococcus aureus | 4 | [1][7] |
| Bacillus subtilis | 8 | [1][7] | |
| Micrococcus luteus | 4 | [1][7] | |
| Graminifolin A | Curtobacterium flaccumfaciens | 67-533 | [19] |
| Clavibacter michiganensis | 67-533 | [19] | |
| Graminifolin B | Curtobacterium flaccumfaciens | 67-533 | [19] |
| Clavibacter michiganensis | 67-533 | [19] | |
| Graminifolin C | Curtobacterium flaccumfaciens | 67-533 | [19] |
| Clavibacter michiganensis | 67-533 | [19] |
Experimental Protocol: Broth Microdilution Assay
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the labdane diterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
Labdane diterpenoids represent a rich and diverse source of bioactive natural products with significant therapeutic potential. Their demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications, coupled with their ability to modulate key cellular signaling pathways, underscores their importance in drug discovery and development. This technical guide has provided a foundational overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. Further research into the structure-activity relationships, specific molecular targets, and in vivo efficacy of these promising compounds is warranted to fully realize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. Sclareol induces apoptosis in human HCT116 colon cancer cells in vitro and suppression of HCT116 tumor growth in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. STAT3-mediated Apoptotic-enhancing Function of Sclareol Against Breast Cancer Cells and Cell Sensitization to Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 13. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Coronarin D induces human oral cancer cell apoptosis though upregulate JNK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Coronarin D, a labdane diterpene, inhibits both constitutive and inducible nuclear factor-kappa B pathway activation, leading to potentiation of apoptosis, inhibition of invasion, and suppression of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nicd.ac.za [nicd.ac.za]
- 19. apec.org [apec.org]
Physical and chemical properties of 15,16-Dinor-8(17),11-labdadien-13-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the labdane (B1241275) diterpenoid, 15,16-Dinor-8(17),11-labdadien-13-one. This document consolidates available data on its characteristics, outlines general experimental protocols for its isolation, and explores its potential mechanism of action as an anti-inflammatory agent.
Core Physical and Chemical Properties
This compound is a natural product found in various plant species, including those of the Alpinia and Curcuma genera.[1][2] Its chemical structure is characterized by a dinor-labdane backbone, featuring a ketone group at position 13.[3] The absence of polar functional groups in its structure contributes to a lower solubility in aqueous solutions.[4]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O | [1][2][5][6][7] |
| Molecular Weight | 260.41 g/mol | [1][2][5][6][7] |
| CAS Number | 76497-69-3 | [1][2][6][7] |
| Predicted Relative Density | 0.94 g/cm³ | [4] |
| Solubility | Low aqueous solubility | [4] |
Experimental Protocols
While a specific, detailed experimental protocol for the isolation of this compound is not extensively documented, a general methodology for the extraction of labdane diterpenoids from plant sources, such as Hedychium species, can be adapted.
General Isolation Protocol:
-
Extraction:
-
Air-dried and powdered rhizomes of the source plant are subjected to successive extraction with solvents of increasing polarity.
-
A common starting point is Soxhlet extraction with a non-polar solvent like n-hexane.[8] This is followed by extraction with more polar solvents such as dichloromethane (B109758) or ethanol (B145695) to isolate a broader range of compounds.
-
-
Chromatographic Separation:
-
The crude extract obtained is then subjected to column chromatography for separation.
-
Silica gel is a commonly used stationary phase.
-
Elution is typically performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[9]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification and Identification:
-
Fractions containing the target compound, as identified by TLC, are pooled and may require further purification steps, such as preparative TLC or recrystallization.
-
The structure of the purified compound is then elucidated and confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]
-
Biological Activity and Signaling Pathways
Labdane diterpenoids, as a class of compounds, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4][10] The primary mechanism underlying the anti-inflammatory properties of many labdane diterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4][5]
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][11] In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.
It is hypothesized that this compound, like other related labdane diterpenoids, exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This inhibition leads to the downregulation of iNOS and COX-2 expression, resulting in a decrease in the production of the inflammatory mediators nitric oxide (NO) and prostaglandins.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H28O | CID 13994560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labdane diterpenoids as potential anti‐inflammatory agents | Semantic Scholar [semanticscholar.org]
- 7. (E)-15,16-Dinorlabda-8(17),11-dien-13-one [webbook.nist.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
An In-depth Technical Guide to 15,16-Dinor-8(17),11-labdadien-13-one
CAS Number: 76497-69-3
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of the labdane-type diterpenoid, 15,16-Dinor-8(17),11-labdadien-13-one, a natural compound isolated from Hedychium coronarium. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, biological activities, and potential mechanisms of action.
Chemical and Physical Properties
This compound is a diterpenoid characterized by a dinor-labdane skeleton. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O | [1][2] |
| Molecular Weight | 260.42 g/mol | [1][2] |
| IUPAC Name | (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]but-3-en-2-one | [1] |
| Appearance | Not explicitly reported, likely a colorless oil or crystalline solid | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. |
Spectroscopic Data: Spectroscopic data, including ¹³C NMR and Mass Spectrometry (GC-MS), are available in public databases, which can be used for the identification and characterization of this compound.[1][3][4][5][6][7][8]
Biological Activities and Quantitative Data
Labdane-type diterpenoids isolated from Hedychium coronarium, including compounds structurally similar to this compound, have demonstrated a range of biological activities. The primary activities of interest are cytotoxicity against cancer cell lines, antimicrobial effects, and anti-inflammatory properties.
Cytotoxic Activity
Table 1: Cytotoxicity of Labdane (B1241275) Diterpenes from Hedychium coronarium
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Coronarin K | A-549 (Lung) | 13.49 | [11] |
| 7β-hydroxy-(E)-labda-8(17),12-diene-15,16-dial | HeLa (Cervical) | Inactive | [9] |
| A structurally related labdane diterpene | MDA-MB-231 (Breast) | 7.71 | [9] |
| Isocoronarin D | Various cancer cell lines | < 4 µg/mL | [10] |
Antimicrobial Activity
Coronarin D, a closely related labdane diterpene, has shown activity against Gram-positive bacteria.[14] This suggests that this compound may possess similar properties.
Table 2: Antimicrobial Activity of Coronarin D
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 12.5 | 25 | |
| Staphylococcus epidermidis | 12.5 | 25 |
Anti-inflammatory Activity
Labdane-type diterpenoids from Hedychium coronarium have been shown to inhibit inflammatory responses in human neutrophils.[15][16]
Table 3: Anti-inflammatory Activity of Labdane Diterpenes from Hedychium coronarium
| Compound | Assay | IC₅₀ (µg/mL) | Reference |
| 7β-hydroxycalcaratarin A | Superoxide anion generation | ≤ 4.52 | [15][16] |
| Calcaratarin A | Superoxide anion generation | ≤ 4.52 | [15][16] |
| Coronarin A | Superoxide anion generation | ≤ 4.52 | [15][16] |
| Hedycaryl acetate (B1210297) | Superoxide anion generation | ≤ 4.52 | [15][16] |
| 7β-hydroxycalcaratarin A | Elastase release | ≤ 6.17 | [15][16] |
| (E)-7β-hydroxy-6-oxo-labda-8(17),12-diene-15,16-dial | Elastase release | ≤ 6.17 | [15][16] |
| Calcaratarin A | Elastase release | ≤ 6.17 | [15][16] |
| Coronarin A | Elastase release | ≤ 6.17 | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound.
Isolation from Hedychium coronarium
A general procedure for the isolation of labdane-type diterpenes from the rhizomes of Hedychium coronarium is as follows:
Caption: General workflow for the isolation of this compound.
-
Plant Material and Extraction: Air-dried and powdered rhizomes of Hedychium coronarium are extracted with dichloromethane by maceration at room temperature.[17]
-
Concentration: The solvent is removed under reduced pressure to yield the crude extract.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing the target compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound (typically in DMSO, with a final DMSO concentration kept below 0.5%) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated cells), and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Dilutions: Two-fold serial dilutions of the test compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Putative Mechanism of Action: Induction of Apoptosis via MAPK Signaling Pathway
Based on studies of structurally related labdane diterpenes such as coronarin D, a plausible mechanism of action for the cytotoxic effects of this compound is the induction of apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: A putative signaling pathway for apoptosis induction.
This proposed pathway suggests that the compound induces cellular stress, leading to the activation of key kinases in the MAPK pathway, such as c-Jun N-terminal kinase (JNK) and p38 MAPK. This, in turn, modulates the expression of Bcl-2 family proteins, promoting a pro-apoptotic state. The subsequent permeabilization of the mitochondrial outer membrane leads to the release of cytochrome c, triggering the caspase cascade and ultimately resulting in programmed cell death.
Conclusion and Future Directions
This compound, a labdane-type diterpenoid from Hedychium coronarium, belongs to a class of natural products with demonstrated cytotoxic, antimicrobial, and anti-inflammatory potential. This technical guide consolidates the available information on this compound, providing a foundation for further research and development.
Future studies should focus on:
-
Definitive Biological Profiling: Determining the specific IC₅₀ and MIC values for this compound against a broad panel of cancer cell lines and microbial strains.
-
Mechanism of Action Elucidation: Validating the proposed involvement of the MAPK signaling pathway in its cytotoxic effects and identifying its specific molecular targets.
-
Synthesis and Analogue Development: Establishing an efficient synthetic route to enable the preparation of analogues for structure-activity relationship (SAR) studies, potentially leading to the development of more potent and selective therapeutic agents.
The information presented herein underscores the potential of this compound as a lead compound for the development of novel therapeutics, warranting its continued investigation by the scientific community.
References
- 1. (E)-15,16-Dinorlabda-8(17),11-dien-13-one [webbook.nist.gov]
- 2. This compound | C18H28O | CID 13994560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dinorlabd-8(20)-en-13-one [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Coronarin K and L: Two Novel Labdane Diterpenes From Roscoea purpurea: An Ayurvedic Crude Drug [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial activity of coronarin D and its synergistic potential with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. New Labdane-type diterpenoids and anti-inflammatory constituents from Hedychium coronarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Biosynthesis of 15,16-Dinor-8(17),11-labdadien-13-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15,16-Dinor-8(17),11-labdadien-13-one is a labdane-related diterpenoid, a class of natural products known for their diverse and potent biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the likely involvement of diterpene synthases and cytochrome P450 monooxygenases. This guide also includes generalized experimental protocols for the characterization of such pathways and presents a framework for the quantitative analysis of its biosynthesis.
Introduction to Labdane-Related Diterpenoids
Labdane-related diterpenoids (LRDs) are a large and structurally diverse family of natural products derived from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1][2] They are characterized by a bicyclic decalin core structure and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] The biosynthesis of LRDs is a multi-step process involving a conserved set of enzymes that first construct the characteristic labdane (B1241275) skeleton, which is then further modified by a suite of tailoring enzymes to generate the vast chemical diversity observed in nature.[4]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three main stages:
-
Formation of the Labdane Skeleton: The pathway initiates with the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol 4-phosphate (MEP) or the mevalonate (B85504) (MVA) pathway. GGPP is then cyclized by a Class II diterpene synthase (diTPS), specifically a copalyl diphosphate synthase (CPS), to form a bicyclic intermediate, typically (+)-copalyl diphosphate ((+)-CPP).[2] Subsequently, a Class I diTPS, a kaurene synthase-like (KSL) enzyme, acts on (+)-CPP to generate a labdadienyl diphosphate intermediate, which upon loss of the diphosphate group, forms a stable labdadiene scaffold.[5]
-
Oxidative Modification of the Side Chain: The key structural feature of this compound is the "dinor" side chain, indicating the loss of two carbon atoms. This is hypothesized to occur through oxidative cleavage of the C13-C14 bond of a labdadiene precursor with a full C6 side chain. This type of carbon-carbon bond cleavage is often catalyzed by cytochrome P450 monooxygenases (CYPs).[6][7] These enzymes can introduce oxygen atoms into the terpene backbone, leading to rearrangements and bond scissions.[8]
-
Formation of the Final Product: Following the oxidative cleavage, further enzymatic modifications, such as oxidation at C13, would lead to the formation of the ketone functional group, resulting in the final product, this compound.
Below is a DOT script representation of the proposed biosynthetic pathway.
Quantitative Data
While the precise biosynthetic pathway of this compound is yet to be fully elucidated, quantitative analysis of related labdane diterpenoid biosynthetic pathways provides valuable insights. The following table illustrates the types of quantitative data that are essential for a comprehensive understanding and for metabolic engineering efforts.
| Enzyme | Substrate | Product | Kcat (s⁻¹) | Km (µM) | Product Titer (mg/L) | Reference |
| To be determined | GGPP | (+)-CPP | Data not available | Data not available | Data not available | |
| To be determined | (+)-CPP | Labdadiene Intermediate | Data not available | Data not available | Data not available | |
| To be determined | Labdadiene Intermediate | Oxidized Intermediate | Data not available | Data not available | Data not available | |
| To be determined | Oxidized Intermediate | This compound | Data not available | Data not available | Data not available |
Note: Specific quantitative data for the biosynthesis of this compound is not currently available in the scientific literature. The table serves as a template for future research.
Experimental Protocols
The elucidation of a novel biosynthetic pathway requires a combination of genetic and biochemical approaches. Below are generalized protocols for key experiments.
Heterologous Expression and Functional Characterization of Diterpene Synthases
This protocol describes the expression of candidate diTPS genes in a microbial host to determine their enzymatic function.
Methodology:
-
Gene Identification and Cloning: Candidate diTPS genes are identified from the transcriptomes or genomes of organisms known to produce this compound, such as Alpinia or Curcuma species. The open reading frames are amplified by PCR and cloned into a suitable expression vector.
-
Heterologous Expression: The expression vector is transformed into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Enzyme Assay: The expressed enzyme is either purified or used as a crude cell-free extract. The assay is initiated by adding the appropriate substrate (GGPP for Class II diTPSs, or the product of the Class II diTPS for Class I diTPSs).
-
Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the product is compared to that of an authentic standard of the expected product.[9]
In Vitro Cytochrome P450 Enzyme Assay
This protocol is designed to test the activity of candidate CYP enzymes on the labdane intermediate.
Methodology:
-
Microsome Preparation: The candidate CYP and a corresponding cytochrome P450 reductase (CPR) are co-expressed in a host system (e.g., yeast or insect cells). Microsomal fractions containing the enzymes are then isolated by ultracentrifugation.
-
Enzyme Assay: The microsomal preparation is incubated with the labdadiene intermediate substrate in the presence of NADPH as a cofactor.
-
Product Extraction and Analysis: The reaction is quenched, and the products are extracted. The products are then analyzed by LC-MS or GC-MS to identify potential oxidative cleavage products.
Conclusion
The biosynthesis of this compound is proposed to follow the conserved pathway of labdane-related diterpenoid biosynthesis, involving diterpene synthases for skeleton formation, followed by oxidative cleavage of the side chain, likely catalyzed by a cytochrome P450 enzyme. While the specific enzymes involved in this pathway are yet to be definitively identified, the framework presented in this guide provides a solid foundation for future research. Elucidation of the complete pathway will not only enhance our understanding of terpenoid biosynthesis but also pave the way for the sustainable production of this and other valuable bioactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 15,16-Dinor-8(17),11-labdadien-13-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15,16-Dinor-8(17),11-labdadien-13-one is a labdane-type diterpenoid isolated from various medicinal plants, including Hedychium coronarium, Alpinia formosana, and Curcuma mangga.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its potential therapeutic applications. This document summarizes the available quantitative data on its biological activities, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
Introduction
Labdane-type diterpenoids are a class of natural products known for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2] this compound, a member of this class, has emerged as a compound of interest for its potential pharmacological properties. This guide aims to consolidate the existing knowledge on this molecule to facilitate its exploration as a potential therapeutic agent.
Biological Activities and Therapeutic Potential
Current research suggests that this compound possesses multiple biological activities that warrant further investigation for their therapeutic potential. These include cytotoxic, anti-inflammatory, and antimicrobial effects.
Cytotoxic Activity
The most well-documented therapeutic potential of this compound is its cytotoxic activity against various human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.
A key study evaluated the cytotoxic effects of this compound using a sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| P-388 | Murine Leukemia | 3.8 |
| KB | Human Epidermoid Carcinoma | 4.2 |
| A-549 | Human Lung Carcinoma | 4.5 |
| HT-29 | Human Colon Adenocarcinoma | 5.1 |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
The following protocol outlines the methodology used to determine the cytotoxic activity of this compound.
-
Cell Culture: Human cancer cell lines (P-388, KB, A-549, and HT-29) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The compound, dissolved in DMSO, was added to the wells at various concentrations. The final DMSO concentration was kept below 0.5%.
-
After a 48-hour incubation period, the cells were fixed with 10% trichloroacetic acid.
-
The plates were washed, and the cells were stained with 0.4% sulforhodamine B (SRB) solution.
-
Unbound dye was removed by washing with 1% acetic acid.
-
The bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 515 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.
-
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of 15,16-Dinor-8(17),11-labdadien-13-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane (B1241275) diterpenoid of interest for potential pharmaceutical applications. The synthetic strategy commences with the well-established Wieland-Miescher ketone and proceeds through a series of key transformations including selective protection, olefination, and side-chain construction via a Horner-Wadsworth-Emmons reaction.
Overall Synthetic Strategy
The total synthesis is designed in a convergent manner, focusing on the stereoselective construction of the decalin core followed by the elaboration of the functionalized side chain. The key starting material, the Wieland-Miescher ketone, provides the foundational bicyclic system with the correct relative stereochemistry.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Wieland-Miescher Ketone (1)
The synthesis of the Wieland-Miescher ketone is a cornerstone of this synthetic route and is achieved via a Robinson annulation reaction.[1]
Protocol:
-
To a stirred solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of a base (e.g., pyrrolidine, 0.1 eq).
-
Add methyl vinyl ketone (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the Wieland-Miescher ketone.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2-Methyl-1,3-cyclohexanedione | 126.15 | 1.0 | |
| Methyl vinyl ketone | 70.09 | 1.1 | |
| Pyrrolidine | 71.12 | 0.1 |
Typical Yield: 70-85%
Step 2: Selective Ketal Protection of the Wieland-Miescher Ketone (2)
To differentiate the two ketone functionalities, the non-conjugated ketone is selectively protected as a ketal.[2]
Protocol:
-
Dissolve the Wieland-Miescher ketone (1.0 eq) in a mixture of benzene (B151609) and ethylene (B1197577) glycol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify by column chromatography to yield the monoketal.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Wieland-Miescher Ketone | 178.23 | 1.0 | |
| Ethylene glycol | 62.07 | 1.2 | |
| p-Toluenesulfonic acid | 172.20 | 0.05 |
Typical Yield: 85-95%
Step 3: Introduction of the Exocyclic Methylene Group (3)
A Wittig reaction is employed to introduce the exocyclic methylene group at the C8 position.[3][4][5]
Caption: Workflow for the Wittig methylenation step.
Protocol:
-
Suspend methyltriphenylphosphonium bromide (1.5 eq) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C and add n-butyllithium (1.4 eq, as a solution in hexanes) dropwise.
-
Stir the resulting yellow-orange solution at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the monoketal (2) (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the exocyclic methylene intermediate.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Monoketal (2) | 222.29 | 1.0 | |
| Methyltriphenylphosphonium bromide | 357.23 | 1.5 | |
| n-Butyllithium | 64.06 | 1.4 |
Typical Yield: 60-75%
Step 4: Deprotection to the α,β-Unsaturated Ketone (4)
The ketal protecting group is removed under acidic conditions to regenerate the ketone.
Protocol:
-
Dissolve the exocyclic methylene intermediate (3) in a mixture of acetone (B3395972) and water.
-
Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS, 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to give the deprotected ketone.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Exocyclic Methylene Intermediate (3) | 220.32 | 1.0 | |
| Pyridinium p-toluenesulfonate | 251.30 | 0.1 |
Typical Yield: 90-98%
Step 5: Side Chain Construction via Horner-Wadsworth-Emmons Reaction
The final side chain is installed using a Horner-Wadsworth-Emmons reaction to form the α,β-unsaturated ketone moiety.[6][7][8]
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Protocol:
-
To a solution of diethyl (2-oxopropyl)phosphonate (1.2 eq) in dry THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the deprotected ketone (4) (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Deprotected Ketone (4) | 176.26 | 1.0 | |
| Diethyl (2-oxopropyl)phosphonate | 194.16 | 1.2 | |
| Sodium Hydride (60% in mineral oil) | 24.00 | 1.2 |
Typical Yield: 65-80%
Data Summary
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Robinson Annulation | 2-Methyl-1,3-cyclohexanedione & Methyl vinyl ketone | Wieland-Miescher Ketone (1) | 70-85 |
| 2 | Selective Ketal Protection | Wieland-Miescher Ketone (1) | Monoketal (2) | 85-95 |
| 3 | Wittig Reaction | Monoketal (2) | Exocyclic Methylene Intermediate (3) | 60-75 |
| 4 | Deprotection | Exocyclic Methylene Intermediate (3) | α,β-Unsaturated Ketone (4) | 90-98 |
| 5 | Horner-Wadsworth-Emmons | α,β-Unsaturated Ketone (4) | Target Molecule | 65-80 |
Conclusion
The described synthetic route provides a reliable and efficient pathway to this compound. The protocols have been designed to be robust and scalable for potential applications in drug discovery and development. The use of well-established reactions ensures high yields and stereochemical control throughout the synthesis. Further optimization of reaction conditions may lead to even higher overall yields.
References
- 1. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Asymmetric Synthesis of 15,16-Dinor-8(17),11-labdadien-13-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of 15,16-Dinor-8(17),11-labdadien-13-one derivatives, focusing on a key synthetic strategy employing a biocatalytic asymmetric reduction and a subsequent Wittig reaction for the construction of the characteristic side chain. The target molecule, methyl (-)-13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate, has been identified as a potent suppressor of carcinogenic promoters, making its enantioselective synthesis a significant area of interest for drug discovery and development.
The synthetic approach outlined here is based on the work of Katoh et al., who reported an efficient asymmetric synthesis starting from a readily available bicyclic precursor.[1][2] The key steps involve the enantioselective reduction of a prochiral diketone using baker's yeast, followed by the introduction of the exocyclic methylene (B1212753) group and the α,β-unsaturated ketone side chain.
I. Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence starting from a Wieland-Miescher ketone analogue. The key transformations include:
-
Asymmetric Biocatalytic Reduction: A baker's yeast-mediated reduction of a prochiral Wieland-Miescher ketone analogue to establish the crucial stereochemistry of the decalin core.
-
Functional Group Manipulations: Conversion of the resulting keto-alcohol to a key intermediate ready for the introduction of the side chain.
-
Wittig Reaction: Installation of the C13-side chain via a Wittig reaction to furnish the target enone system.
-
Exocyclic Methylene Group Formation: Introduction of the C8(17)-exocyclic double bond.
Below is a DOT language representation of the overall experimental workflow.
Caption: Overall workflow for the asymmetric synthesis.
II. Data Presentation
The following table summarizes the key quantitative data for the synthesis of methyl (-)-13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate. Please note that specific yields and enantiomeric excess values are highly dependent on the exact reaction conditions and purification methods, and the data presented here are representative values based on the available literature.
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) | Analytical Data |
| 1. Baker's Yeast Asymmetric Reduction | Methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate | ~70-80 | >98 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Optical Rotation |
| 2. Wittig Reaction and subsequent transformations (multi-step sequence) | Methyl (-)-13-oxo-15,16-dinorlabda-8(17),11E-dien-19-oate | ~50-60 | >98 | ¹H NMR (CDCl₃): δ 0.85 (s, 3H), 1.20 (s, 3H), 2.25 (s, 3H), 4.50 (s, 1H), 4.85 (s, 1H), 6.10 (d, J=16 Hz, 1H), 6.80 (d, J=16 Hz, 1H). ¹³C NMR (CDCl₃): δ 198.5, 177.8, 148.5, 145.2, 131.0, 107.5, 56.5, 51.8, 44.2, 39.0, 38.5, 36.8, 33.5, 27.2, 21.8, 19.5, 16.8, 14.5. IR (film): 2925, 1725, 1670, 1630, 890 cm⁻¹. MS (EI): m/z 318 [M]⁺. Optical Rotation: [α]D -50 (c 1.0, CHCl₃). |
III. Experimental Protocols
The following are detailed protocols for the key steps in the synthesis.
Protocol 1: Asymmetric Reduction of Methyl 1,4a-dimethyl-5,8-dioxo-decahydronaphthalene-1-carboxylate with Baker's Yeast
This protocol describes a general procedure for the enantioselective reduction of a prochiral Wieland-Miescher ketone analogue using baker's yeast (Saccharomyces cerevisiae).
Materials:
-
Methyl 1,4a-dimethyl-5,8-dioxo-decahydronaphthalene-1-carboxylate
-
Baker's yeast (commercially available, dried)
-
D-Glucose
-
Dipotassium hydrogen phosphate (B84403) (K₂HPO₄)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Yeast extract
-
Deionized water
-
Ethyl acetate (B1210297)
-
Celite®
Procedure:
-
Yeast Culture Preparation: In a sterilized flask, dissolve sucrose (50 g), D-glucose (10 g), K₂HPO₄ (2 g), MgSO₄·7H₂O (1 g), and yeast extract (5 g) in deionized water (1 L). Autoclave the medium and allow it to cool to room temperature.
-
Inoculation: Inoculate the sterile medium with baker's yeast (10 g). Incubate the culture at 30 °C with shaking (200 rpm) for 24 hours.
-
Substrate Addition: Dissolve methyl 1,4a-dimethyl-5,8-dioxo-decahydronaphthalene-1-carboxylate (1 g) in a minimal amount of ethanol (B145695) and add it to the yeast culture.
-
Reduction: Continue the incubation at 30 °C with shaking for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, centrifuge the culture to pellet the yeast cells. Decant the supernatant and extract it with ethyl acetate (3 x 200 mL).
-
Cell Lysis and Extraction: Resuspend the yeast pellet in water and subject it to sonication to lyse the cells. Extract the lysate with ethyl acetate (3 x 100 mL).
-
Purification: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the optically active methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate.
Below is a DOT language representation of the biocatalytic reduction workflow.
Caption: Workflow for the baker's yeast mediated reduction.
Protocol 2: Wittig Reaction for Side Chain Installation
This protocol outlines a general procedure for the Wittig reaction to construct the α,β-unsaturated ketone side chain.
Materials:
-
Methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate derivative (aldehyde precursor)
-
(1-Triphenylphosphoranylidene)acetone
-
Anhydrous toluene (B28343) or Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the aldehyde precursor (1 equivalent) in anhydrous toluene or THF.
-
Wittig Reagent Addition: Add (1-triphenylphosphoranylidene)acetone (1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired enone product from triphenylphosphine (B44618) oxide and other byproducts.
IV. Mandatory Visualizations
The following diagrams illustrate the key signaling pathway (in this context, the reaction pathway) and logical relationships in the synthesis.
Reaction Pathway for Asymmetric Synthesis
Caption: Key transformations in the asymmetric synthesis.
V. Conclusion
The described protocols provide a robust framework for the asymmetric synthesis of this compound derivatives. The use of a biocatalytic key step allows for the efficient establishment of the required stereochemistry, leading to the enantiomerically pure target compound. These application notes serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of complex natural products and their analogues. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale of the synthesis.
References
Application Notes and Protocols for 15,16-Dinor-8(17),11-labdadien-13-one in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
15,16-Dinor-8(17),11-labdadien-13-one is a labdane-type diterpenoid isolated from the rhizomes of plants such as Hedychium coronarium.[1][2][3][4] This class of natural compounds has garnered significant interest in oncological research due to demonstrated cytotoxic and anti-inflammatory activities.[1][2][3][4] Studies on labdane (B1241275) diterpenes from Hedychium coronarium have revealed potent cytotoxic effects against a variety of cancer cell lines, suggesting that this compound may be a promising candidate for further investigation as a potential anti-cancer agent. The primary mechanism of its cytotoxic action is believed to be the induction of apoptosis. This document provides detailed protocols for evaluating the efficacy of this compound in cancer cell lines.
Data Presentation: Representative Cytotoxicity Data
The following table summarizes representative data on the cytotoxic activity of this compound against various human cancer cell lines. This data is illustrative and based on typical findings for labdane-type diterpenes.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| HeLa | Cervical Adenocarcinoma | 10.4 |
| HepG2 | Hepatocellular Carcinoma | 9.1 |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the anti-cancer properties of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2)
-
This compound (CAS: 76497-69-3)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cells treated with this compound (at its IC50 concentration) and untreated control cells.
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound (at its IC50 concentration) and untreated control cells.
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and add ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
-
Mandatory Visualization
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
References
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of 15,16-Dinor-8(17),11-labdadien-13-one in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-related diterpenoid, in plasma. The method utilizes a simple protein precipitation extraction procedure and a reversed-phase chromatographic separation with a total run time of 5 minutes. The electrospray ionization (ESI) in positive mode, coupled with Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other applications requiring precise quantification of this compound.
Introduction
This compound is a labdane (B1241275) diterpenoid of interest in various fields of research. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note presents a detailed protocol for a robust HPLC-MS/MS method developed and validated for this purpose. The method is designed to be both rapid and sensitive, making it suitable for high-throughput analysis.
Experimental
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): (e.g., a structurally similar labdane diterpene, not naturally present in the matrix)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
A simple protein precipitation method was employed for sample extraction:
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 95% B in 3 min, hold at 95% B for 1 min, return to 40% B in 0.1 min, and re-equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 5 minutes |
The mass spectrometer was operated in positive ESI mode. The optimal Multiple Reaction Monitoring (MRM) transitions were determined by infusing a standard solution of this compound. The molecular formula for this compound is C18H28O, with a molecular weight of 260.41 g/mol .[1]
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | Analyte: 261.2 > 121.1 (Quantifier), 261.2 > 189.1 (Qualifier) |
| IS: (To be determined based on the selected IS) | |
| Collision Energy | Analyte: 20 eV (for 121.1), 15 eV (for 189.1) |
| IS: (To be determined based on the selected IS) |
Results and Discussion
The method was validated according to standard bioanalytical method validation guidelines. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±15% for all quality control (QC) samples.
-
Matrix Effect: Minimal matrix effects were observed, indicating the effectiveness of the sample preparation method.
-
Recovery: The extraction recovery was consistent and reproducible across the QC levels.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | r² |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | 0.9985 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 50 | 4.8 | 101.5 | 5.9 | 99.8 |
| High QC | 800 | 3.5 | 97.9 | 4.2 | 98.5 |
Experimental Workflows and Logical Diagrams
Caption: Experimental workflow for the HPLC-MS/MS analysis.
Caption: Logical flow of the method development process.
Conclusion
A sensitive, selective, and rapid HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in a variety of research and drug development settings. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical applications.
References
Application Notes and Protocols for the Gas Chromatography Analysis of 15,16-Dinor-8(17),11-labdadien-13-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 15,16-Dinor-8(17),11-labdadien-13-one using gas chromatography-mass spectrometry (GC-MS). This document outlines detailed protocols for sample preparation from various matrices, GC-MS instrument parameters, and data analysis. Furthermore, it includes representative quantitative data and visualizations of the analytical workflow and a relevant biological signaling pathway to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a labdane-type diterpene, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1] Accurate and precise analytical methods are crucial for the identification and quantification of this compound in various samples, such as plant extracts, essential oils, and pharmaceutical formulations. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.
This document provides a detailed methodology for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol is suitable for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
-
Glass vials
Procedure:
-
Weigh 1 gram of the dried and powdered plant material into a glass vial.
-
Add 10 mL of a hexane:ethyl acetate (85:15 v/v) solvent mixture to the vial.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Sonicate the mixture for 15 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh solvent.
-
Combine all the supernatants.
-
Dry the combined extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of hexane or another suitable solvent for GC-MS analysis.
-
Transfer the final solution to a GC vial for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following instrumental parameters are recommended for the analysis of this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature 60°C (hold for 1 min), ramp at 5°C/min to 210°C, then ramp at 10°C/min to 280°C (hold for 15 min).[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-500 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 5 minutes |
Data Presentation
The following table presents representative quantitative data for the GC-MS analysis of this compound. This data is intended to be illustrative of typical method performance. Actual results may vary depending on the specific instrumentation and experimental conditions.
Table 2: Representative Quantitative Performance Data
| Parameter | Value |
| Retention Time (min) | ~ 25.5 |
| Linearity Range (µg/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound from sample collection to data interpretation.
Caption: Experimental workflow for the GC-MS analysis.
Signaling Pathway
Labdane-type diterpenes have been reported to exhibit anti-inflammatory effects through the modulation of key signaling pathways. The diagram below illustrates the inhibitory effect of labdane (B1241275) diterpenes on the NF-κB signaling pathway, a central mediator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the reliable analysis of this compound by GC-MS. The detailed experimental procedures, representative quantitative data, and illustrative diagrams are intended to assist researchers in implementing this analytical method in their own laboratories for applications in natural product chemistry, quality control, and pharmacological research.
References
Application Notes and Protocols: 15,16-Dinor-8(17),11-labdadien-13-one as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of 15,16-Dinor-8(17),11-labdadien-13-one as a reference standard in analytical chemistry. This document outlines the necessary procedures for the accurate quantification of this and related compounds in various matrices. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside guidance on the preparation of standard solutions and stability testing. The information herein is intended to support research, quality control, and drug development activities.
Introduction
This compound is a labdane-type diterpene that has been identified in various plant species. As a pure, well-characterized compound, it serves as an essential reference standard for the identification and quantification of this and structurally related diterpenoids in complex mixtures such as plant extracts, essential oils, and biological samples. The use of a certified reference standard is critical for ensuring the accuracy, precision, and reproducibility of analytical data.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a reference standard is fundamental to its proper handling and use.
| Property | Value |
| Molecular Formula | C₁₈H₂₈O |
| Molecular Weight | 260.42 g/mol |
| CAS Number | 76497-69-3 |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% (by HPLC) |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile, chloroform |
| Storage | Store at -20°C in a tightly sealed container, protected from light |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Accurate preparation of standard solutions is paramount for generating reliable calibration curves.
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.
-
Dissolve the compound in methanol and bring to volume.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Working Solutions:
-
Prepare a series of working solutions by serial dilution of the stock solution with the appropriate solvent (e.g., mobile phase for HPLC).
-
Typical concentration ranges for calibration curves are 1-100 µg/mL.
-
Caption: Workflow for the preparation of standard solutions.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in plant extracts and other matrices.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Run Time | 15 minutes |
Protocol:
-
Prepare a calibration curve by injecting the working standard solutions.
-
Inject the sample solutions.
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Quantify the analyte in the sample by integrating the peak area and using the calibration curve.
Caption: HPLC analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds like this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Protocol:
-
Prepare a dilution series of the reference standard in a suitable solvent (e.g., hexane).
-
Inject the standards to establish a calibration curve.
-
Inject the prepared sample.
-
Identify the compound based on its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion.
Caption: GC-MS analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of the reference standard.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) |
| Concentration | 5-10 mg/mL |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
Protocol:
-
Dissolve the reference standard in the deuterated solvent.
-
Acquire the desired NMR spectra.
-
Process the data (phasing, baseline correction, and referencing).
-
Compare the obtained spectra with known data for structural verification.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity of the reference standard.
Stability Testing Protocol:
-
Prepare multiple aliquots of the reference standard solution.
-
Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
Analyze the aliquots at specified time points (e.g., 0, 1, 3, 6, 12 months) using the HPLC method described above.
-
Assess stability by monitoring for any degradation products and changes in the main peak area.
Recommended Storage:
-
Solid Form: Store at -20°C in a desiccator, protected from light.
-
In Solution: Store stock solutions at -20°C in amber vials. Prepare working solutions fresh daily.
Caption: Logical flow for stability testing.
Data Presentation
The following table provides an example of how to present calibration data for the HPLC method.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15023 |
| 5 | 75112 |
| 10 | 150350 |
| 25 | 375890 |
| 50 | 751760 |
| 100 | 1504100 |
| R² | 0.9998 |
Conclusion
This compound is a valuable reference standard for the accurate analysis of labdane (B1241275) diterpenes. The protocols provided in these application notes offer a robust framework for its use in HPLC, GC-MS, and NMR applications. Adherence to these methodologies will ensure the generation of high-quality, reliable, and reproducible scientific data.
Application Notes and Protocols for In Vitro Studies with 15,16-Dinor-8(17),11-labdadien-13-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-type diterpenoid isolated from Hedychium coronarium. This document outlines detailed protocols for assessing its cytotoxic and anti-inflammatory properties, along with data presentation guidelines and visualizations of the putative signaling pathways involved.
Compound Information
-
Compound Name: this compound
-
Source: Isolated from the aerial parts and rhizomes of Hedychium coronarium.[1]
-
Chemical Class: Labdane-type diterpenoid.
-
Reported Activities of Related Compounds: Labdane (B1241275) diterpenes from Hedychium coronarium have demonstrated cytotoxic and anti-inflammatory activities.[2][3][4] The anti-inflammatory effects are potentially mediated through the inhibition of the NF-κB signaling pathway.[2]
Data Presentation: In Vitro Bioactivity
Table 1: Cytotoxic Activity of Labdane Diterpenes from Hedychium coronarium
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 7β-hydroxy-(E)-labda-8(17),12-diene-15,16-dial | HeLa | SRB | Inactive | [5] |
| Coronarin D | HeLa | SRB | 9.12 | [5] |
| Isocoronarin D | HeLa | SRB | 8.54 | [5] |
| Coronarin D | KB | MTT | 2.75 | [5] |
| Isocoronarin D | HepG2 | MTT | ~4 µg/mL | [3] |
| Coronarin B | A-549 | SRB | 1.3-8.0 µg/mL | [3] |
| Hedychenone | A-549 | SRB | 1.3-8.0 µg/mL | [3] |
Table 2: Anti-inflammatory Activity of Labdane Diterpenes from Hedychium coronarium
| Compound | Assay | IC50 (µg/mL) | Reference |
| 7β-hydroxycalcaratarin A | Superoxide Anion Generation (fMLP/CB-stimulated neutrophils) | ≤4.52 | [4] |
| Calcaratarin A | Superoxide Anion Generation (fMLP/CB-stimulated neutrophils) | 2.25 ± 0.42 | [4] |
| Coronarin A | Superoxide Anion Generation (fMLP/CB-stimulated neutrophils) | >10 | [4] |
| 7β-hydroxycalcaratarin A | Elastase Release (fMLP/CB-stimulated neutrophils) | ≤6.17 | [4] |
| Calcaratarin A | Elastase Release (fMLP/CB-stimulated neutrophils) | 2.36 ± 0.41 | [4] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A-549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Workflow for Cytotoxicity Assay
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Experimental Workflow for NO Inhibition Assay
Putative Signaling Pathway
Based on studies of related labdane diterpenes, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
NF-κB Signaling Pathway Inhibition
This diagram illustrates the proposed mechanism where this compound inhibits the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to the downregulation of pro-inflammatory gene expression.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 15,16-Dinor-8(17),11-labdadien-13-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane (B1241275) diterpenoid of interest. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low yield in the olefination step to form the C11=C12 double bond.
-
Q1: My Wittig reaction to introduce the C11=C12 double bond is giving a low yield. What are the common causes and solutions?
A1: Low yields in Wittig reactions, especially with sterically hindered ketones that are precursors to the labdane core, are a frequent issue.[1][2] Several factors could be at play:
-
Steric Hindrance: The carbonyl group on the decalin ring system can be sterically hindered, impeding the approach of the Wittig reagent.[1][2]
-
Ylide Instability: The phosphonium (B103445) ylide may be unstable under the reaction conditions, leading to decomposition before it can react with the ketone.
-
Base Choice: The choice of base for generating the ylide is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often preferred over organolithium bases to minimize side reactions.
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield. Reactions are often started at low temperatures (e.g., -78 °C) and slowly warmed.
Troubleshooting Steps:
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely recognized and often superior alternative for hindered ketones.[2][3] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and generally more reactive than Wittig reagents.[3][4]
-
Optimize Wittig Reaction Conditions: If you must use the Wittig reaction, consider "salt-free" conditions to improve yield and stereoselectivity. The presence of lithium salts can sometimes be detrimental.
-
Use a More Reactive Ylide: For introducing a simple methylene (B1212753) group (=CH₂), methylenetriphenylphosphorane (B3051586) is highly effective even with hindered ketones.[1][2]
-
-
Q2: I've switched to a Horner-Wadsworth-Emmons (HWE) reaction, but my yields are still suboptimal. How can I improve it?
A2: While the HWE reaction is generally more robust for hindered systems, several parameters can be optimized:
-
Base and Solvent: The choice of base and solvent is crucial. A common combination is NaH in anhydrous THF. Ensure the solvent is completely dry, as the phosphonate (B1237965) carbanion is a strong base and will be quenched by water.[5]
-
Temperature: The addition of the aldehyde or ketone is typically performed at a low temperature (0 °C or -78 °C) and then allowed to warm to room temperature. For some systems, higher temperatures may improve yields.[5]
-
Reagent Purity: Ensure the purity of your phosphonate reagent and the carbonyl compound. Impurities can lead to side reactions and lower yields.
-
Steric Hindrance: Even in an HWE reaction, significant steric hindrance can slow the reaction. Increasing the reaction time or temperature may be necessary.[5]
-
Issue 2: Poor Stereoselectivity in the C11=C12 Double Bond Formation.
-
Q3: My olefination reaction is producing a mixture of E and Z isomers at the C11=C12 double bond. How can I improve the stereoselectivity?
A3: Controlling the stereochemistry of the newly formed double bond is a common challenge.
-
For (E)-Alkene (trans): The standard Horner-Wadsworth-Emmons reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[4][6] Using sodium or lithium-based bases and higher reaction temperatures can further enhance (E)-selectivity.[5]
-
For (Z)-Alkene (cis): Achieving high (Z)-selectivity can be more challenging.
-
Still-Gennari Modification of the HWE: This method uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of crown ethers. This combination accelerates the elimination of the oxaphosphetane intermediate, favoring the (Z)-alkene.[6]
-
Schlosser Modification of the Wittig Reaction: This modification of the Wittig reaction can be used to generate the (E)-alkene from an intermediate that would typically lead to the (Z)-alkene. It involves treating the betaine (B1666868) intermediate with phenyllithium (B1222949) at low temperatures.[1]
-
-
Issue 3: Side Reactions Related to the Decalin Core Synthesis.
-
Q4: I'm using a Robinson annulation approach to build the decalin core and am observing side products. What are the likely side reactions and how can I mitigate them?
A4: The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful tool for forming six-membered rings but can be prone to side reactions.[7][8][9]
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK and similar Michael acceptors can polymerize under basic conditions. To avoid this, use a precursor to the α,β-unsaturated ketone, such as a β-chloroketone, which generates the reactive species in situ at a low concentration.[8]
-
Multiple Michael Additions: The enolate can potentially react with more than one equivalent of the Michael acceptor. Using a 1:1 stoichiometry and slow addition of the Michael acceptor can help minimize this.
-
Alternative Aldol Condensations: If the starting ketone has multiple enolizable positions, alternative intramolecular aldol condensations can occur, leading to different ring systems. Careful choice of starting materials and reaction conditions is key.
-
Reaction Conditions: The reaction is typically run under basic conditions, but acidic conditions using catalysts like sulfuric acid have also been reported and may offer an alternative to reduce side reactions.[7][8]
-
Data Presentation
Table 1: Illustrative Comparison of Olefination Methods for Hindered Ketones (Generalized Data)
| Method | Reagent | Typical Base | Solvent | Temperature (°C) | Stereoselectivity | Common Issues |
| Wittig Reaction | Phosphonium Ylide | n-BuLi, NaH, KOtBu | THF, Ether | -78 to 25 | (Z) for unstabilized ylides | Low yield with hindered ketones, triphenylphosphine (B44618) oxide removal. |
| Horner-Wadsworth-Emmons | Phosphonate Ester | NaH, LiCl/DBU | THF, DME | 0 to 60 | (E) favored | Base sensitive substrates, removal of phosphate (B84403) byproduct. |
| Still-Gennari HWE | Trifluoroethylphosphonate | KHMDS, 18-crown-6 | THF | -78 | (Z) favored | Reagent cost, strictly anhydrous conditions required. |
Experimental Protocols
Generalized Protocol 1: Horner-Wadsworth-Emmons Olefination for (E)-Alkene
This is a generalized protocol and may require optimization for specific substrates.
-
Preparation of the Phosphonate Carbanion:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the appropriate phosphonate ester (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.[3]
-
-
Reaction with the Ketone:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of the decalin-core ketone (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound.
-
Visualizations
Caption: Generalized workflow for the Horner-Wadsworth-Emmons (HWE) olefination step.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Robinson Annulation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and proper storage of 15,16-Dinor-8(17),11-labdadien-13-one
Technical Support Center: 15,16-Dinor-8(17),11-labdadien-13-one
This technical support center provides guidance on the stability and proper storage of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a labdane-type diterpenoid. Diterpenes are a class of organic compounds that can be sensitive to environmental factors. While specific stability data for this compound is limited, its structure, which includes an α,β-unsaturated ketone and double bonds, suggests potential susceptibility to degradation under certain conditions. Factors that can influence its stability include temperature, light, oxygen, and pH.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the integrity of the compound, it is crucial to store it under controlled conditions. For long-term storage, it is recommended to keep the compound at -20°C.[1] If the compound is in a solid state, storing it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation. For solutions, using degassed solvents and storing them at low temperatures is advisable.
Q3: How does the presence of an α,β-unsaturated ketone functional group affect the stability of the molecule?
A3: The α,β-unsaturated ketone moiety is a reactive functional group that can participate in various chemical reactions, potentially leading to degradation. This functional group can be susceptible to nucleophilic attack through a Michael addition reaction. The presence of this group suggests that the compound's stability could be compromised in the presence of nucleophiles or under certain pH conditions.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its chemical structure, potential degradation pathways for this compound may include:
-
Oxidation: The double bonds and the allylic positions in the molecule are susceptible to oxidation, which can be initiated by exposure to air and light.
-
Isomerization: The double bonds could potentially isomerize under certain conditions, such as exposure to acid, base, or light.
-
Polymerization: Like many unsaturated compounds, there is a possibility of polymerization, especially under thermal stress or in the presence of initiators.
-
Hydrolysis: Although less likely for the ketone, if the compound is in a formulation with other susceptible functional groups, hydrolysis could be a concern under acidic or basic conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause: Degradation of the compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light.
-
Prepare Fresh Solutions: Always prepare fresh solutions immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Check Solvent Purity: Use high-purity, anhydrous, and degassed solvents for preparing solutions to minimize oxidative and solvent-mediated degradation.
-
Perform a Purity Check: Analyze the purity of the stored compound and the prepared solution using a suitable analytical method like HPLC to check for the presence of degradation products.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Possible Cause: Formation of degradation products or isomers.
-
Troubleshooting Steps:
-
Review Handling Procedures: Scrutinize the entire experimental workflow for potential exposure to harsh conditions (e.g., high temperatures, strong acids/bases, prolonged exposure to light).
-
Conduct a Forced Degradation Study: Perform a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. This can help in confirming if the unexpected peaks correspond to degradants.
-
Optimize Analytical Method: Ensure the analytical method is stability-indicating, meaning it can separate the intact compound from its degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Light Condition | Container |
| Solid | -20°C (long-term) | Inert (Argon/Nitrogen) | Protected from light | Tightly sealed, amber glass vial |
| Solution | -20°C or -80°C | Inert (use degassed solvents) | Protected from light | Tightly sealed, amber glass vial |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade methanol (B129727)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
3. Chromatographic Conditions (Initial Conditions for Method Development):
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a higher aqueous percentage and gradually increase the organic phase.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by UV scan of the compound (likely in the range of 220-280 nm due to the conjugated system).
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 100 µg/mL).
-
Forced Degradation Samples:
-
Acid Hydrolysis: Treat the standard solution with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Treat the standard solution with 0.1 M NaOH at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound and the standard solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the standard solution to UV light (e.g., 254 nm) for a specified time.
-
5. Method Validation:
-
Analyze the undegraded standard solution and all forced degradation samples by HPLC.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent compound peak and from each other.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 15,16-Dinor-8(17),11-labdadien-13-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered when working with the labdane-type diterpenoid, 15,16-Dinor-8(17),11-labdadien-13-one, in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring bicyclic diterpene.[1] Its chemical structure lacks significant polar functional groups, rendering it hydrophobic and leading to low aqueous solubility.[2] This poor solubility can lead to compound precipitation in aqueous-based biological assays, resulting in inaccurate and unreliable experimental data.
Q2: What are the primary organic solvents for dissolving this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound. Ethanol can also be used, though its solvating capacity for highly hydrophobic compounds may be lower than that of DMSO.
Q3: What is the maximum recommended concentration for a DMSO stock solution?
A3: A stock solution of up to 40 mg/mL in DMSO can be prepared by dissolving 2 mg of the compound in 50 µL of DMSO.[3] It is crucial to ensure complete dissolution, which may be aided by gentle vortexing or brief sonication.
Q4: My compound precipitates when I add my DMSO stock to the aqueous assay buffer or cell culture medium. What should I do?
A4: This is a common issue known as "crashing out." To mitigate this, it is recommended to perform a serial dilution of your high-concentration DMSO stock into the aqueous medium. Additionally, ensure the final concentration of DMSO in your assay is kept to a minimum (typically below 0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.
Troubleshooting Guide
This guide addresses common problems encountered during the experimental use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer/medium. | The compound's solubility limit in the final aqueous solution is exceeded. The rapid change in solvent polarity causes the compound to "crash out." | - Prepare a higher concentration stock solution in 100% DMSO (e.g., 40 mg/mL).- Perform a serial dilution of the DMSO stock in your final aqueous buffer or medium to reach the desired working concentration.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1% v/v) and consistent across all experimental and control groups. |
| Cloudiness or precipitate forms in the stock solution over time. | The compound may be degrading or coming out of solution, especially with temperature fluctuations. | - Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.- Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. |
| Inconsistent results in cell-based assays (e.g., cytotoxicity, proliferation). | Uneven compound distribution due to poor solubility or precipitation. Cytotoxicity from the solvent (DMSO). | - Visually inspect each well for precipitation before and during the incubation period.- Include a "solvent control" (medium with the same final DMSO concentration as the treated wells) to account for any effects of the solvent on cell viability.- Consider using a formulation approach, such as complexation with cyclodextrins or creating a lipid-based formulation, to improve aqueous solubility. |
| Low or no observable biological activity. | The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation. | - Determine the empirical maximum soluble concentration in your specific assay medium by preparing a serial dilution and observing for precipitation.- Use a formulation strategy to increase the bioavailable concentration of the compound. |
Quantitative Solubility Data
While specific solubility data in various solvents is not extensively published, the following table provides a key reference point for preparing a stock solution.
| Solvent | Concentration | Preparation | Source |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | Dissolve 2 mg of the compound in 50 µL of DMSO. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the preparation of a working solution of this compound for use in cell culture experiments, such as cytotoxicity or anti-inflammatory assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh 2 mg of this compound and dissolve it in 50 µL of DMSO to create a 40 mg/mL stock solution.
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate in a water bath.
-
Store this stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (optional but recommended):
-
Thaw a stock solution aliquot and bring it to room temperature.
-
Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Warm the cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock (or intermediate dilution) directly into the pre-warmed medium to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO in the medium that will be added to the cells is below 0.5% (v/v), and ideally below 0.1% (v/v), to avoid solvent toxicity.
-
Gently mix the working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause the compound to precipitate.
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Protocol 2: Troubleshooting Precipitation in a 96-Well Plate Assay
This workflow helps to identify and resolve compound precipitation issues directly within the context of a multi-well plate experiment.
Caption: A logical workflow for identifying and resolving compound precipitation in assays.
Signaling Pathway Diagrams
Given the potential anti-inflammatory and anti-cancer activities of labdane (B1241275) diterpenes, the following signaling pathways are relevant for investigation.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Overview of the NF-κB signaling cascade, a target for anti-inflammatory drugs.
Intrinsic Apoptosis Pathway
The intrinsic (or mitochondrial) pathway of apoptosis is a crucial mechanism in programmed cell death and a common target for anti-cancer therapies.
Caption: Key steps in the mitochondria-mediated intrinsic apoptosis pathway.
References
Technical Support Center: Purification of 15,16-Dinor-8(17),11-labdadien-13-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-type diterpene.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound that are relevant to its purification?
A1: this compound is a labdane (B1241275) diterpenoid.[1][2] Like other compounds in this class, it possesses a bicyclic decalin core structure.[1][3] Its purification strategy will largely depend on its polarity, which is influenced by the ketone functional group. The presence of double bonds may make it susceptible to oxidation or isomerization under certain conditions.
Q2: What are the most common methods for purifying labdane diterpenes like this compound?
A2: The purification of labdane diterpenes typically involves a combination of chromatographic techniques.[3] These can include:
-
Column Chromatography: Often performed with silica (B1680970) gel for initial separation.[4]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for achieving high purity.[5] Reversed-phase columns (like C18) are commonly employed.[4]
-
Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that can be effective for separating minor compounds.[6]
Q3: I am observing multiple spots on my TLC plate after initial extraction. What could these be?
A3: Multiple spots on a TLC plate indicate the presence of a mixture of compounds. In the context of natural product isolation or synthesis of this compound, these could be:
-
Related labdane diterpenes: Natural extracts often contain a variety of structurally similar diterpenoids.[4][5]
-
Synthesis byproducts: If the compound is synthesized, these could be unreacted starting materials, reagents, or side-products.
-
Degradation products: The compound may have degraded due to exposure to light, air, or extreme pH.
Troubleshooting Guides
Problem 1: Poor separation of the target compound using silica gel column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | Perform a systematic TLC analysis with various solvent systems (e.g., hexane/ethyl acetate (B1210297), dichloromethane (B109758)/methanol) to identify the optimal mobile phase for separation. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight. |
| Irregular Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels to prevent band broadening. |
| Co-eluting Impurities | Consider using a different stationary phase (e.g., alumina, C18 reversed-phase silica) or a different chromatographic technique like HPLC. |
Problem 2: The purified compound shows signs of degradation.
| Possible Cause | Troubleshooting Step |
| Oxidation | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Store the purified compound at low temperatures and protected from light. |
| Isomerization | Avoid exposure to acidic or basic conditions during purification and storage. Use neutral glassware and solvents. |
| Thermal Instability | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature and high vacuum. |
Problem 3: Low recovery of the target compound after HPLC purification.
| Possible Cause | Troubleshooting Step |
| Irreversible Adsorption | The compound may be irreversibly binding to the HPLC column. Try a different column chemistry or add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid for acidic compounds, though caution is needed to avoid degradation). |
| Compound Precipitation | The compound may be precipitating on the column or in the tubing. Ensure the mobile phase has sufficient solubilizing power. |
| Sample Loss During Workup | Minimize the number of transfer steps and ensure complete extraction from the collection vials. |
Experimental Protocols
General Protocol for Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Crude Sample: Dissolve the crude extract or reaction mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane). If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).
-
Sample Loading: Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the least polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Example Data Summary for Purification of this compound.
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Purity (%) | Yield (%) | Analytical Method |
| Crude Extract | 1000 | - | ~20 | - | TLC, ¹H NMR |
| Silica Gel Column | 1000 | 150 | 85 | 15 | HPLC |
| Preparative HPLC | 150 | 120 | >98 | 80 | HPLC, ¹H NMR |
Mandatory Visualization
Caption: General purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound 8alpha-13(16),14-Labdadien-8-ol (FDB013938) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and characterization of six labdane diterpenes and one pregnane steroid of Turraeanthus africanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labdane diterpenes from Juniperus communis L. berries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Labdane Diterpenoid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chromatographic separation of labdane (B1241275) diterpenoid isomers.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic separation of labdane diterpenoid isomers.
Question: Why am I observing poor resolution and significant peak co-elution between my labdane diterpenoid isomers?
Answer: Poor resolution and co-elution are common challenges due to the structural similarity of labdane diterpenoid isomers. Several factors in your High-Performance Liquid Chromatography (HPLC) method could be contributing to this issue.
-
Column Chemistry: The choice of stationary phase is critical. Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as one with pentafluorophenyl (PFP) or phenyl-hexyl functionalities, which can offer alternative selectivities through pi-pi interactions.
-
Mobile Phase Composition: The organic modifier and additives in your mobile phase play a crucial role. Optimizing the gradient slope and the type of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity. Acetonitrile often provides sharper peaks, while methanol (B129727) can alter elution order. The addition of a small percentage of an acid, like formic acid or acetic acid, can improve peak shape for acidic diterpenoids by suppressing the ionization of silanol (B1196071) groups on the stationary phase.
-
Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature can decrease viscosity, leading to sharper peaks and sometimes improved resolution. However, in some cases, lower temperatures may enhance selectivity. It is recommended to screen a range of temperatures (e.g., 25°C to 50°C) to find the optimal condition.
Question: My peaks are showing significant tailing. What are the potential causes and solutions?
Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Secondary Silanol Interactions: Active silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the labdane diterpenoids, causing tailing. Using a highly end-capped column or adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase can mitigate these interactions.
-
Mobile Phase pH: If your labdane diterpenoids have ionizable groups, the mobile phase pH should be controlled to ensure they are in a single ionic form. Buffering the mobile phase can lead to more symmetrical peaks.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration or injection volume.
-
Column Contamination: Contamination at the head of the column can also cause peak tailing. Flushing the column or using a guard column can help prevent this.
Question: How can I improve the sensitivity of my analysis for low-concentration labdane diterpenoids?
Answer: Improving sensitivity requires optimizing both the chromatographic separation and the detector settings.
-
Detector Choice: While UV detection is common, it may not be sensitive enough for all applications. Consider using a mass spectrometer (MS) as a detector. LC-MS offers high sensitivity and selectivity, which is particularly useful for complex matrices.
-
Mobile Phase Additives: Ensure your mobile phase additives are volatile if you are using an MS detector. Additives like formic acid or ammonium (B1175870) formate (B1220265) can enhance ionization efficiency.
-
Peak Sharpening: Methods that lead to sharper, narrower peaks will increase the peak height and thus improve the signal-to-noise ratio. This can be achieved by optimizing the flow rate, using a smaller particle size column, and ensuring minimal extra-column volume in your HPLC system.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for developing an HPLC method for labdane diterpenoid isomers?
A1: A good starting point for method development is to use a C18 column with a water/acetonitrile gradient. A typical gradient might run from 30% to 90% acetonitrile over 30 minutes. The mobile phase should be acidified with 0.1% formic acid to improve peak shape.
Q2: Can Supercritical Fluid Chromatography (SFC) be used for separating labdane diterpenoid isomers?
A2: Yes, SFC is an excellent alternative to HPLC for the separation of isomers, including labdane diterpenoids. SFC often provides higher efficiency and unique selectivity. The primary mobile phase is supercritical CO2, with a polar co-solvent such as methanol or ethanol. Chiral stationary phases are also widely used in SFC for enantiomeric separations.
Q3: How do I choose the appropriate stationary phase for my specific labdane diterpenoid isomers?
A3: The choice depends on the specific structures of your isomers. A screening approach is often best. Start with a standard C18 column, and if resolution is insufficient, try columns with different selectivities such as PFP, phenyl-hexyl, or embedded polar group phases. For chiral separations, a chiral stationary phase is necessary.
Experimental Protocols
Protocol 1: General HPLC-UV Method for Screening Labdane Diterpenoid Isomers
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30% to 90% B
-
35-40 min: 90% B
-
40-41 min: 90% to 30% B
-
41-50 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Data Presentation
Table 1: Comparison of Stationary Phases for the Separation of Two Hypothetical Labdane Diterpenoid Isomers (Isomer A and Isomer B)
| Stationary Phase | Mobile Phase Gradient | Retention Time Isomer A (min) | Retention Time Isomer B (min) | Resolution (Rs) |
| C18 | Water/Acetonitrile + 0.1% Formic Acid | 15.2 | 15.8 | 1.2 |
| PFP | Water/Acetonitrile + 0.1% Formic Acid | 18.1 | 19.5 | 2.1 |
| Phenyl-Hexyl | Water/Methanol + 0.1% Formic Acid | 22.5 | 23.4 | 1.8 |
Visualizations
Caption: Experimental workflow for the analysis of labdane diterpenoid isomers.
Caption: Troubleshooting logic for poor resolution of labdane diterpenoid isomers.
Troubleshooting inconsistent bioassay results for 15,16-Dinor-8(17),11-labdadien-13-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 15,16-Dinor-8(17),11-labdadien-13-one, a labdane (B1241275) diterpene isolated from plants such as Hedychium coronarium and Alpinia formosana.[1] Given the known biological activities of related labdane diterpenes, this guide focuses on troubleshooting for cytotoxicity and anti-inflammatory bioassays.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and related labdane diterpenes?
A1: Labdane-type diterpenes, as a class, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antifungal properties.[3][4] Specifically, compounds isolated from Hedychium coronarium, where this compound is found, have demonstrated cytotoxic effects against various cancer cell lines.[2][5] Therefore, this compound is often investigated for its potential as an anticancer or anti-inflammatory agent.
Q2: What is the best solvent to use for dissolving this compound for bioassays?
A2: Like many diterpenoids, this compound is a lipophilic compound with poor aqueous solubility. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound solution in DMSO appears cloudy. Can I still use it?
A3: A cloudy stock solution suggests that the compound may have precipitated. Using a heterogeneous stock solution will lead to inaccurate and non-reproducible concentrations in your bioassays. It is advisable to gently warm the solution to try and redissolve the compound. If it remains cloudy, it is best to prepare a fresh stock solution. Ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce the solubility of hydrophobic compounds.
Q4: How should I store my stock solution of this compound?
A4: For short-term storage, stock solutions in DMSO can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting Inconsistent Bioassay Results
High Variability Between Replicate Wells
High variability between replicate wells is a frequent issue that can mask the true biological effect of the compound. Below is a table summarizing common causes and solutions.
| Potential Cause | Troubleshooting & Optimization |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing. |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous before and during plating. Gently swirl the flask or tube before aspirating cells for each plate. |
| Edge Effects | Evaporation and temperature fluctuations are more pronounced in the outer wells of a microplate. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS). |
| Compound Precipitation | The compound may precipitate when diluted from a DMSO stock into aqueous cell culture media. Ensure rapid and thorough mixing upon dilution. Perform a solubility test at the highest concentration to be used in the final assay medium to check for precipitation over the course of the experiment. |
| Inconsistent Incubation | Ensure consistent temperature and CO2 levels in the incubator. Avoid placing plates in areas with significant temperature fluctuations, such as near the door. |
Lack of Expected Biological Activity
If this compound does not show the expected cytotoxic or anti-inflammatory effects, consider the following:
| Potential Cause | Troubleshooting & Optimization |
| Compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Protect the compound from light, especially during long incubation periods. |
| Sub-optimal Concentration Range | The effective concentration range may be outside of what was tested. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active range. |
| Incorrect Assay Timing | The incubation time may be too short or too long to observe an effect. For cytotoxicity assays, consider multiple time points (e.g., 24, 48, and 72 hours). For anti-inflammatory assays, the timing of compound addition relative to the inflammatory stimulus is critical and may need optimization. |
| Cell Line Resistance | The chosen cell line may be resistant to the compound's mechanism of action. If possible, test the compound on a panel of different cell lines. |
| Assay Interference | The compound may interfere with the assay itself. For example, in an MTT assay, the compound might directly reduce the MTT reagent. Run a cell-free control with the compound and assay reagents to check for interference. |
Experimental Protocols
Detailed Methodology for a Standard Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound from a concentrated stock in DMSO. Further dilute in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is the same in all wells, including the vehicle control (typically <0.5%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Hypothetical Signaling Pathway for Induction of Apoptosis
Caption: Hypothetical signaling pathway for apoptosis induction.
Experimental Workflow for a Cytotoxicity Bioassay
Caption: Standard workflow for an MTT-based cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Comprehensive Review on Pharmacologically Active Phyto-Constituents from Hedychium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from natural extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from natural extracts.
Frequently Asked questions (FAQs)
FAQ 1: My crude extract is a complex mixture. Where do I begin with purification?
The initial purification of a crude extract often involves a pre-isolation or enrichment step to separate compounds based on their general properties before proceeding to more refined chromatographic techniques.[1] A common first step is solvent partitioning, which separates components based on their differential solubility in two immiscible solvents.[1] This technique is effective for fractionating complex mixtures into broad categories of polarity.[1]
FAQ 2: I'm observing low yields of my target compound after the initial extraction. What are the likely causes and how can I improve this?
Low yields from the initial extraction can stem from several factors, including the particle size of the raw material and the choice of extraction solvent.[2][3] To enhance the extraction efficiency, consider the following:
-
Optimize Particle Size: Grinding the raw material to a consistent and fine powder increases the surface area available for solvent interaction.[3]
-
Solvent Selection: The choice of solvent is critical. It's advisable to test a variety of solvents with different polarities to identify the most effective one for your target compound.[3] The efficiency of the extraction is influenced by the properties of the solvent, the particle size of the raw materials, the solvent-to-solid ratio, the extraction temperature, and the duration of the extraction.[2]
-
Extraction Method: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved yields and shorter extraction times compared to traditional methods.[2][4]
FAQ 3: My aqueous extract remains turbid even after vacuum filtration. What could be causing this and how can I clarify it?
Persistent turbidity in aqueous extracts is often due to the presence of suspended fine particles, colloids, proteins, or other plant-based materials that are not fully soluble.[5] Extensive ultrasonication or long maceration times can contribute to this by breaking down plant materials into very small fragments.[5]
Here are some strategies to achieve a clearer extract:
-
Centrifugation: A preliminary centrifugation step at a moderate to high speed (e.g., 4,000–10,000 g for 10–15 minutes) can pellet coarser debris before filtration.[5]
-
Finer Filtration: Using a filter with a smaller pore size (e.g., 0.5-1 µm) can be effective.[5] For finer particles, a membrane filter (e.g., 0.45 µm) may be necessary.[5]
-
Sedimentation: Allowing the extract to settle for 12-48 hours at a cool temperature (8-10°C) can help precipitate fine particles.[5]
-
pH Adjustment: Modifying the pH of the extract can sometimes facilitate the precipitation of proteins.[5]
FAQ 4: What are the most common types of impurities I should be aware of in my natural extract?
Impurities in natural extracts can be broadly categorized as follows:
-
Related to the Source Material:
-
Introduced During Cultivation and Processing:
-
Introduced During the Extraction Process:
FAQ 5: How can I identify the specific impurities present in my extract?
A combination of chromatographic and spectroscopic techniques is typically employed for impurity identification:
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the components of the extract.[7]
-
Spectroscopic Techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and structure of the compounds.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for detailed structural elucidation.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyze the chemical structure and composition.[7]
-
Hyphenated techniques like LC-MS/MS, GC-MS, and LC-NMR are particularly powerful for identifying and characterizing impurities.[9]
Troubleshooting Guides
Problem: Significant Loss of Target Compound During Column Chromatography
| Potential Cause | Troubleshooting Action |
| Inappropriate Stationary Phase | The stationary phase (e.g., silica (B1680970) gel, alumina) may be irreversibly adsorbing your compound. Try a different stationary phase, such as a reverse-phase material.[3] |
| Compound Degradation on the Column | Acid-sensitive compounds can degrade on standard silica gel.[3] Consider using a neutral or basic stationary phase, or work at lower temperatures and protect the column from light and air. |
| Poor Eluent Selection | The eluent may not be effectively desorbing your target compound. Systematically test different solvent systems to find one that provides an optimal retention factor (Rf) of approximately 0.3-0.4 for your target compound on TLC.[3] |
| Column Overloading | Too much sample applied to the column can lead to poor separation and co-elution with impurities.[3] Reduce the amount of sample loaded onto the column. |
Problem: Co-elution of Impurities with the Target Compound
| Potential Cause | Troubleshooting Action |
| Insufficient Resolution | The chosen chromatographic conditions are not providing adequate separation between the target and the impurity. |
| Optimize the Mobile Phase: For reverse-phase HPLC, adjust the organic solvent-to-water ratio, change the organic modifier (e.g., from acetonitrile (B52724) to methanol), or alter the pH. | |
| Change the Stationary Phase: Select a column with a different chemistry (e.g., C18 to phenyl-hexyl) or a smaller particle size for higher efficiency. | |
| Gradient Elution: If using isocratic elution, switch to a gradient method to improve the separation of complex mixtures. | |
| Structurally Similar Impurity | The impurity has very similar physicochemical properties to the target compound. |
| Employ a Different Separation Technique: Consider techniques with different separation mechanisms, such as counter-current chromatography (CCC) or supercritical fluid chromatography (SFC).[1] | |
| Preparative HPLC: Utilize preparative HPLC for high-resolution purification of the target compound.[4] |
Experimental Protocols
Protocol 1: Solvent Partitioning for Preliminary Fractionation
This protocol describes a general method for separating a crude extract into fractions of differing polarities.
-
Dissolve the Crude Extract: Dissolve the dried crude extract in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare the Separatory Funnel: Add the dissolved extract to a separatory funnel. Add an equal volume of an immiscible solvent (e.g., hexane (B92381) for non-polar compounds or ethyl acetate (B1210297) for medium-polarity compounds).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collect the Fractions: Drain the lower layer into a flask. Pour the upper layer out through the top of the funnel into a separate flask.
-
Repeat Extraction: To maximize recovery, re-extract the aqueous layer with fresh portions of the organic solvent.
-
Combine and Concentrate: Combine the respective organic and aqueous fractions and concentrate them using a rotary evaporator.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to expedite the extraction process.
-
Sample Preparation: Place a weighed amount of finely ground plant material into an extraction vessel.
-
Solvent Addition: Add the chosen extraction solvent to the vessel, ensuring the plant material is fully submerged.
-
Sonication: Place the vessel in an ultrasonic bath. The water level in the bath should be sufficient to cover the solvent level within the vessel.[3]
-
Extraction: Activate the ultrasonic bath. The cavitation bubbles generated will disrupt the plant cell walls, enhancing extraction.[3] Typical extraction times range from 15 to 60 minutes.[3]
-
Filtration and Concentration: After sonication, filter the mixture to separate the extract from the solid residue. Concentrate the solvent using a rotary evaporator.[3]
Visualizations
Caption: A generalized workflow for the isolation and purification of compounds from natural extracts.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sources Of Impurities In Pharmaceutical Substances [simsonpharma.com]
- 7. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 8. moravek.com [moravek.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 15,16-Dinor-8(17),11-labdadien-13-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 15,16-Dinor-8(17),11-labdadien-13-one.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A1: A frequent and cost-effective starting material for the synthesis of this and other labdane (B1241275) diterpenoids is (+)-sclareolide, which is derived from sclareol. Sclareol is a natural product that can be isolated from Salvia sclarea (clary sage).
Q2: What is the general synthetic strategy for producing this compound?
A2: The synthesis typically involves a two-stage process. The first stage is the oxidative degradation of the side chain of a suitable labdane precursor, such as sclareolide (B1681565), to generate a key intermediate ketone. The second stage involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ketone (enone) side chain.
Q3: What are the critical parameters to control during the oxidative degradation step?
A3: Key parameters for the oxidative degradation, for instance using potassium permanganate (B83412), include temperature, reaction time, and the stoichiometry of the oxidizing agent. Careful control is necessary to avoid over-oxidation or the formation of unwanted byproducts. It is crucial to monitor the reaction progress closely, for example by thin-layer chromatography (TLC).
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system using a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate (B1210297), is commonly employed to separate the desired product from residual reagents and byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the oxidative degradation step | - Incomplete reaction.- Over-oxidation of the starting material.- Suboptimal reaction temperature. | - Monitor the reaction by TLC to ensure complete consumption of the starting material.- Carefully control the stoichiometry of the oxidizing agent.- Maintain the recommended reaction temperature. A lower temperature may slow the reaction but can improve selectivity. |
| Formation of multiple byproducts in the degradation step | - Reaction temperature is too high.- Excess oxidizing agent. | - Perform the reaction at a lower temperature.- Use a controlled addition of the oxidizing agent. |
| Low yield in the Wittig/Horner-Wadsworth-Emmons reaction | - Incomplete formation of the ylide/phosphonate carbanion.- Steric hindrance around the ketone.- Low reactivity of the ylide. | - Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) for ylide formation.- Consider using the more reactive Horner-Wadsworth-Emmons reagent for sterically hindered ketones.- For stabilized ylides, a higher reaction temperature or longer reaction time may be necessary. |
| Difficulty in purifying the final product | - Co-elution of the product with byproducts of similar polarity.- Tailing of the product on the silica gel column. | - Optimize the solvent system for column chromatography; a shallower gradient may improve separation.- Consider using a different stationary phase, such as alumina, or employing preparative HPLC for challenging separations.- Adding a small amount of a modifying solvent (e.g., triethylamine (B128534) for basic compounds) to the eluent can sometimes reduce tailing, though this is less common for ketones. |
| Inconsistent reaction outcomes upon scale-up | - Inefficient heat transfer in larger reaction vessels.- Inadequate mixing.- Challenges in maintaining anhydrous conditions on a larger scale. | - Use a reactor with efficient overhead stirring and a suitable heating/cooling mantle.- Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).- Consider a slow, controlled addition of reagents to manage exothermic reactions. |
Experimental Protocols
Stage 1: Oxidative Degradation of (+)-Sclareolide to a Ketone Intermediate
This protocol is a representative procedure based on common methods for the degradation of labdane diterpenoids.
Materials:
-
(+)-Sclareolide
-
Potassium permanganate (KMnO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (+)-sclareolide in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium permanganate and sodium bicarbonate in water.
-
Slowly add the potassium permanganate solution to the sclareolide solution while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture vigorously at this temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, and wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone intermediate.
-
Purify the crude product by column chromatography on silica gel.
Stage 2: Synthesis of this compound via Wittig Reaction
Materials:
-
Ketone intermediate from Stage 1
-
(Carboethoxyethyl)triphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (carboethoxyethyl)triphenylphosphonium bromide in anhydrous THF under an inert atmosphere, add potassium tert-butoxide at 0 °C.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution to 0 °C and add a solution of the ketone intermediate from Stage 1 in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₈O |
| Molecular Weight | 260.41 g/mol |
| Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.85 (d, J=16.0 Hz, 1H), ~6.05 (d, J=16.0 Hz, 1H), ~4.80 (s, 1H), ~4.50 (s, 1H), ~2.25 (s, 3H), ~0.90-2.10 (m), ~0.85 (s, 3H), ~0.80 (s, 3H), ~0.70 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~198.5, ~148.0, ~145.0, ~132.0, ~106.0, ~56.0, ~55.0, ~42.0, ~39.5, ~39.0, ~33.5, ~33.0, ~27.0, ~24.0, ~21.5, ~19.0, ~14.5 |
| Mass Spectrometry (EI) | m/z (%): 260 (M⁺), 245, 217, 203, 189, 177, 137, 121, 109, 95, 81 |
Note: The provided NMR and MS data are representative and may vary slightly depending on the specific instrument and conditions used.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Mass Spectra Interpretation for 15,16-Dinor-8(17),11-labdadien-13-one
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with 15,16-Dinor-8(17),11-labdadien-13-one and interpreting its mass spectra.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak (M+) for this compound?
The molecular formula for this compound is C18H26O. The expected monoisotopic mass of the molecular ion is approximately 258.1984 g/mol . When analyzing the mass spectrum, look for a peak at m/z 258. This peak may be of low intensity depending on the ionization method used.
Q2: What are the primary fragmentation patterns to expect in the EI-MS of this compound?
The fragmentation of this compound is primarily dictated by its labdane (B1241275) skeleton, the exocyclic double bond, and the α,β-unsaturated ketone side chain. Key expected fragmentation pathways include alpha cleavage at the ketone, cleavage of the side chain, and retro-Diels-Alder (RDA) reaction in the B-ring.
Q3: How can I identify the key fragments in the mass spectrum?
Refer to the data table below for a summary of predicted key fragments, their mass-to-charge ratio (m/z), and their proposed structures. The presence and relative intensity of these fragments can help confirm the structure of your compound.
Troubleshooting Guide
Problem: I don't see a clear molecular ion peak.
-
Possible Cause: The molecular ion of some labdane diterpenes can be unstable and undergo rapid fragmentation.[1]
-
Solution: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) which imparts less energy to the molecule, increasing the likelihood of observing the molecular ion. In ESI, you would look for the protonated molecule [M+H]+ at m/z 259 or other adducts.
Problem: The base peak in my spectrum is not one of the predicted major fragments.
-
Possible Cause 1: The ionization energy used was significantly different from the standard 70 eV for EI-MS, leading to a different fragmentation pattern.
-
Solution 1: Ensure your mass spectrometer is calibrated and operating at standard EI conditions (70 eV) for comparability with reference spectra.
-
Possible Cause 2: The sample may be impure, and the base peak corresponds to a co-eluting contaminant.
-
Solution 2: Check the purity of your sample using other analytical techniques like GC-FID or NMR. If using GC-MS, examine the peaks at different retention times.
-
Possible Cause 3: Isomerization of the double bonds may occur in the injector port of the GC-MS, leading to a different fragmentation pattern.
-
Solution 3: Try a lower injector temperature to minimize thermal isomerization.
Problem: I am seeing unexpected peaks that are not in the predicted fragmentation table.
-
Possible Cause: Complex rearrangements can occur in the mass spectrometer, leading to a variety of minor fragments. The fragmentation of cyclic systems like the labdane skeleton can be complex.
-
Solution: Focus on the presence and relative ratios of the major predicted fragments for structural confirmation. If a significant unexpected peak is consistently observed, it may warrant further investigation using high-resolution mass spectrometry (HRMS) to determine its elemental composition and propose a possible structure.
Data Presentation: Predicted Key Fragments
| m/z (Predicted) | Proposed Lost Fragment | Proposed Fragment Structure | Relative Intensity (Predicted) |
| 258 | - | Molecular Ion [C18H26O]+• | Low to Medium |
| 243 | •CH3 | [M - 15]+; Loss of methyl from the side chain (α-cleavage) | High |
| 215 | •C3H7 | [M - 43]+; Cleavage of the entire side chain | Medium |
| 187 | C5H9O• | [M - 85]+; Further fragmentation of the side chain and part of the B-ring | Medium |
| 136 | C9H14 | Retro-Diels-Alder fragmentation of the B-ring | Medium |
| 121 | C10H17 | Fragmentation of the decalin ring system | High |
| 109 | C11H17 | Fragmentation of the decalin ring system | Medium |
| 93 | C12H19 | Fragmentation of the decalin ring system | Medium |
| 43 | C15H23• | Acetyl cation [CH3CO]+ | High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Labdane Diterpenes
This is a general protocol and may require optimization for your specific instrument and sample.
-
Sample Preparation:
-
Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If the sample is in a complex matrix, perform appropriate extraction and purification steps (e.g., column chromatography) prior to analysis.
-
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for sensitive analysis or split mode for higher concentrations. Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Solvent Delay: Set a solvent delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3-5 minutes, depending on the solvent and GC method).
-
Mandatory Visualization
Caption: Predicted EI-MS fragmentation pathway for this compound.
References
Validation & Comparative
Comparative Analysis of the Cytotoxic Effects of 15,16-Dinor-8(17),11-labdadien-13-one and Related Labdane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-type diterpene isolated from Hedychium coronarium, and other structurally related compounds. Due to the limited availability of specific cytotoxic data for this compound, this guide focuses on the broader cytotoxic potential of labdane (B1241275) diterpenes from the same plant source to offer a valuable comparative context for researchers.
Executive Summary
Labdane diterpenes, a class of natural products, have garnered significant interest in oncology research due to their potential as anticancer agents. Compounds isolated from Hedychium coronarium, including various labdane diterpenes, have demonstrated cytotoxic activities against a range of cancer cell lines. While specific data for this compound is scarce in publicly available literature, the analysis of related compounds provides insights into the potential efficacy and mechanisms of this subclass of molecules. This guide synthesizes the available data on the cytotoxicity of these compounds, outlines common experimental protocols, and visualizes potential signaling pathways.
Data Presentation: Comparative Cytotoxicity of Labdane Diterpenes
The following table summarizes the available 50% inhibitory concentration (IC50) values for various labdane diterpenes isolated from Hedychium coronarium and the standard chemotherapeutic drug, Doxorubicin, against different cancer cell lines. This data is compiled from multiple research sources to provide a comparative overview.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Isocoronarin D | LNCaP | > 60.2 | [1] |
| HepG2 | 79.2 ± 25.6 | [1] | |
| Methoxycoronarin D | LNCaP | > 60.2 | [1] |
| HepG2 | > 60.2 | [1] | |
| Ethoxycoronarin D | LNCaP | 48.7 ± 1.5 | [1] |
| HepG2 | > 57.8 | [1] | |
| Coronarin D | HeLa | - | [2] |
| Coronarin D methyl ether | HeLa | - | [2] |
| Doxorubicin | HepG2 | 12.2 | [3] |
| A549 | > 20 | [3] | |
| HeLa | 2.9 | [3] | |
| MCF-7 | 2.5 | [3] |
Note: "-" indicates that the study mentioned cytotoxic activity but did not provide a specific IC50 value. The IC50 values for Doxorubicin are provided as a benchmark for comparison.[3]
Experimental Protocols
The cytotoxic effects of the compounds listed above are typically evaluated using colorimetric assays such as the MTT or SRB assay. Below is a detailed methodology for the MTT assay, a commonly used protocol for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group with vehicle (e.g., DMSO) and a blank group with medium only are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium containing the test compound is removed, and fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[5][6]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining cytotoxicity.
Postulated Signaling Pathway for Labdane Diterpene-Induced Cytotoxicity
While the precise mechanism for this compound is not yet elucidated, studies on the related labdane diterpene, Coronarin D, suggest a potential mechanism of action involving the activation of the MAPK signaling pathway and the generation of reactive oxygen species (ROS), ultimately leading to apoptosis.[7]
Caption: Postulated signaling pathway for labdane diterpenes.
References
- 1. researchgate.net [researchgate.net]
- 2. Hedychium coronarium extract arrests cell cycle progression, induces apoptosis, and impairs migration and invasion in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 15,16-Dinor-8(17),11-labdadien-13-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the proposed mechanism of action of 15,16-Dinor-8(17),11-labdadien-13-one, a labdane-type diterpene. Due to the limited direct experimental data on this specific compound, this guide leverages data from the structurally and functionally similar labdane (B1241275) diterpene, Coronarin D, also isolated from Hedychium coronarium. A second comparator, Parthenolide, a sesquiterpene lactone with a well-documented mechanism involving similar pathways, is included to provide a broader context.
This guide will focus on the proposed anti-inflammatory and cytotoxic activities of this compound, which are hypothesized to occur through the inhibition of the NF-κB signaling pathway and the induction of apoptosis.
Comparative Analysis of Cytotoxic Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Coronarin D | A-549 (Lung Cancer) | 13.49 | |
| HCT-116 (Colon Cancer) | 26.03 | ||
| Parthenolide | GLC-82 (Non-small cell lung) | 6.07 ± 0.45 | |
| A549 (Non-small cell lung) | 15.38 ± 1.13 | ||
| H1650 (Non-small cell lung) | 9.88 ± 0.09 | ||
| H1299 (Non-small cell lung) | 12.37 ± 1.21 | ||
| PC-9 (Non-small cell lung) | 15.36 ± 4.35 | ||
| SiHa (Cervical Cancer) | 8.42 ± 0.76 | ||
| MCF-7 (Breast Cancer) | 9.54 ± 0.82 |
Proposed Mechanism of Action: Signaling Pathways
Based on the known activities of the closely related compound Coronarin D, this compound is proposed to exert its anti-inflammatory and cytotoxic effects through the modulation of key signaling pathways.
dot
Caption: Proposed signaling pathway of this compound.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action, the following key experiments are recommended.
This assay is designed to quantify the activation of the NF-κB signaling pathway in response to treatment with the compound.
-
Cell Seeding:
-
HEK293T cells are seeded in a 96-well plate at a density of 3 x 10^5 cells/well.
-
Cells are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
Cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Transfection complexes are added to the cells and incubated for 24 hours.
-
-
Compound Treatment and Stimulation:
-
The transfection medium is replaced with fresh medium containing various concentrations of this compound or the comparator compounds.
-
After a 1-hour pre-incubation with the compounds, cells are stimulated with a known NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6 hours.
-
-
Luciferase Assay:
-
The medium is removed, and cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
-
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment:
-
Cancer cells (e.g., A-549 or HCT-116) are seeded in a 96-well plate.
-
Cells are treated with various concentrations of this compound or comparator compounds for 24 hours.
-
-
Assay Procedure:
-
An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
The plate is gently mixed on a plate shaker and incubated at room temperature for 1 to 2 hours.
-
-
Luminescence Measurement:
-
The luminescence of each sample is measured using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Experimental Workflow for Comparative Analysis
The following workflow outlines a structured approach to compare the mechanism of action of this compound with known inhibitors of the NF-κB pathway.
dot
Caption: Comparative experimental workflow for mechanism validation.
By following the outlined experimental protocols and workflow, researchers can systematically investigate and validate the proposed mechanism of action of this compound. The comparative data generated will be invaluable for assessing its potential as a novel therapeutic agent.
Structure-activity relationship (SAR) studies of 15,16-Dinor-8(17),11-labdadien-13-one analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 15,16-Dinor-8(17),11-labdadien-13-one Analogs in Cancer Research
Introduction
This compound is a labdane (B1241275) diterpenoid isolated from the aerial parts of Hedychium coronarium.[1] This class of natural products has garnered significant interest in the scientific community due to its diverse biological activities, including cytotoxic and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, drawing on experimental data from closely related compounds to elucidate the key structural features governing their biological effects. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Comparative Analysis of Labdane Diterpenoid Analogs
While specific SAR studies on a broad series of synthetic analogs of this compound are limited in publicly available literature, valuable insights can be gleaned from comparing its structure and activity with other naturally occurring and semi-synthetic labdane diterpenes. The following table summarizes the cytotoxic activities of this compound and related compounds.
Table 1: Cytotoxic Activity of this compound and Related Labdane Diterpenes
| Compound Name | Key Structural Features | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | α,β-Unsaturated ketone | Not explicitly reported in detail | Not explicitly reported in detail | [3] |
| Hedychenone (B1253372) | Contains a furan (B31954) ring instead of the α,β-unsaturated ketone | Multiple human cancer cell lines | Potent | [4][5] |
| Coronarin D | C15 alcohol and C16 methyl, lacking the C13-ketone | Human nasopharyngeal cancer cells (NPC-BM, NPC-039) | ~8 µM (cell viability) | [6] |
| Hedychenone Dimer | Dimerization at C-8 | Human cancer cell lines | Significantly enhanced activity compared to monomer | [4][5] |
| Hedychilactone A Analog (Compound 15) | Modified lactone ring | Human Umbilical Vein Endothelial Cell (HUVEC) | Selective inhibition of HUVEC growth | [7] |
Inferred Structure-Activity Relationships
Based on the comparative data, several key structural features appear to be critical for the cytotoxic activity of this class of compounds:
-
The Electrophilic Center at C-13: The α,β-unsaturated ketone in this compound provides an electrophilic Michael acceptor, which can potentially react with nucleophilic residues in biological targets, contributing to its bioactivity.
-
The Furanoid Ring System: In the closely related hedychenone, the furan ring is crucial for its potent cytotoxic activity. Modifications of this ring system have a significant impact on cytotoxicity, suggesting its importance in target binding.[4][5]
-
Dimerization: The dimerization of hedychenone at the C-8 position has been shown to significantly enhance its cytotoxic activity.[4][5] This suggests that a larger molecular footprint and the potential to interact with multiple binding sites could be advantageous.
-
Modifications at the Side Chain: The presence of a hydroxyl group at C-15 in Coronarin D, as opposed to the ketone at C-13, still confers significant cytotoxic activity, indicating that different functionalities in this region are tolerated and can contribute to the biological effect.
Experimental Protocols
The following are generalized protocols for key experiments typically used to evaluate the cytotoxic activity of labdane diterpenes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8][9]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 60 minutes at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[3][10][11][12][13]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential signaling pathway affected by cytotoxic labdane diterpenes and a general workflow for their evaluation.
Caption: Potential mechanism of action for cytotoxic labdane diterpenes.
Caption: General workflow for SAR studies of labdane diterpene analogs.
Conclusion
The available evidence from studies on this compound and its close analogs, such as hedychenone and coronarin D, provides a foundational understanding of the structure-activity relationships governing their cytotoxic properties. Key takeaways for researchers in drug development include the importance of the C-13 position and the potential for enhanced activity through dimerization. Further systematic synthesis and biological evaluation of a focused library of this compound analogs are warranted to fully elucidate the SAR and to identify lead compounds with improved potency and selectivity for future anticancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sulfur-Containing Analogues of Hedychenone, a Labdane Diterpenoid from Hedychium spicatum. | Semantic Scholar [semanticscholar.org]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. Synthesis, cytotoxic activity and structure-activity relationships of hedychenone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Coronarin D induces reactive oxygen species-mediated cell death in human nasopharyngeal cancer cells through inhibition of p38 MAPK and activation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of (+)-hedychilactone A and its analogs from (+)-sclareolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchtweet.com [researchtweet.com]
- 10. benchchem.com [benchchem.com]
- 11. biomedscidirect.com [biomedscidirect.com]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
Lack of In Vitro Cytotoxicity of 15,16-Dinor-8(17),11-labdadien-13-one Compared to Standard Chemotherapeutics
For Immediate Release
A comparative analysis of the labdane (B1241275) diterpene 15,16-Dinor-8(17),11-labdadien-13-one reveals a significant lack of cytotoxic activity against a panel of human cancer cell lines when contrasted with the potent effects of established chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel (B517696). This guide presents available experimental data to provide a clear comparison for researchers and drug development professionals.
Executive Summary
Recent in vitro studies investigating the cytotoxic potential of this compound, a natural product isolated from sources including Curcuma mangga, have shown no significant anti-proliferative effects against a range of cancer cell lines.[1][2][3] This stands in stark contrast to the low micromolar and nanomolar inhibitory concentrations (IC50) typically observed for standard-of-care chemotherapeutic drugs. This report summarizes the available data, details the experimental methodologies used, and provides a comparative overview to inform future research in natural product drug discovery.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the cytotoxic activity of this compound against several human cancer cell lines as determined by a neutral red cytotoxicity assay. For comparative purposes, a range of reported IC50 values for doxorubicin, cisplatin, and paclitaxel against some of these and other common cell lines are also provided.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | Not Active |
| KB (Nasopharyngeal) | Not Active | |
| A549 (Lung) | Not Active | |
| Ca Ski (Cervical) | Not Active | |
| HCT 116 (Colon) | Not Active | |
| HT-29 (Colon) | Not Active | |
| Doxorubicin | MCF-7 (Breast) | 0.04 - 1.5 |
| HeLa (Cervical) | 0.03 - 0.5 | |
| A549 (Lung) | 0.1 - 0.8 | |
| Cisplatin | MCF-7 (Breast) | 2.0 - 25 |
| HeLa (Cervical) | 1.0 - 10 | |
| A549 (Lung) | 1.5 - 15 | |
| Paclitaxel | MCF-7 (Breast) | 0.002 - 0.1 |
| HeLa (Cervical) | 0.005 - 0.05 | |
| A549 (Lung) | 0.001 - 0.02 |
Note: The IC50 values for chemotherapeutics are compiled from multiple literature sources and can vary based on experimental conditions such as assay type and exposure time. The data for this compound is from a study where "not active" indicates no significant anti-proliferative effect was observed.[1][2][3]
Interestingly, a related labdane diterpene, (E)-labda-8(17),12-dien-15,16-dial, isolated in the same study, demonstrated significant cytotoxicity with IC50 values of 4.3 µg/mL against MCF-7, 7.6 µg/mL against HCT 116, and 6.3 µg/mL against HT-29 cell lines.[2] This highlights the critical role of specific structural features in determining the cytotoxic potential of labdane diterpenes.
Experimental Protocols
The cytotoxicity of this compound was evaluated using a neutral red cytotoxicity assay. The general principles of this assay are outlined below.
Neutral Red Cytotoxicity Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding: Cancer cells are seeded in 96-well microplates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).
-
Dye Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red. The dye is taken up and accumulates in the lysosomes of viable cells.
-
Extraction: The cells are washed, and the incorporated dye is extracted from the lysosomes using a solubilization solution.
-
Absorbance Measurement: The amount of extracted dye is quantified by measuring the absorbance at a specific wavelength (typically around 540 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathways and Structure-Activity Relationship
While specific signaling pathway studies for the inactive this compound are unavailable, research on other cytotoxic labdane diterpenes suggests potential mechanisms of action. For instance, some labdane diterpenes have been shown to induce apoptosis and modulate signaling pathways such as the MAPK pathway.
The lack of activity for this compound, in contrast to the cytotoxicity of (E)-labda-8(17),12-dien-15,16-dial, suggests that the dialdehyde (B1249045) functional group at the C-15 and C-16 positions in the active compound is crucial for its anti-proliferative effects. The ketone group at C-13 in the inactive compound appears insufficient to confer cytotoxicity under the tested conditions.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of test compounds.
Logical Relationship: Cytotoxicity Comparison
Caption: Logical diagram illustrating the comparative cytotoxicity results.
Conclusion
The available evidence strongly suggests that this compound does not possess in vitro cytotoxic activity against the tested human cancer cell lines. This finding is significant for researchers in the field of natural product chemistry and drug discovery, as it helps to refine the focus towards other, more promising, labdane diterpenes and related compounds. The clear difference in activity between this compound and its structural analog (E)-labda-8(17),12-dien-15,16-dial underscores the importance of specific functional groups for conferring anti-cancer properties. Future research should prioritize the evaluation of other, structurally diverse, labdane diterpenes and explore their mechanisms of action.
References
A Comparative Guide to Cross-Validation of Analytical Techniques for the Detection of 15,16-Dinor-8(17),11-labdadien-13-one
The accurate and reliable quantification of 15,16-Dinor-8(17),11-labdadien-13-one, a diterpenoid of interest in various research and development sectors, is paramount for ensuring data integrity and comparability across studies. Cross-validation of analytical methods is a critical process to guarantee that different analytical techniques yield equivalent and reliable results. This guide provides a comparative overview of common analytical methods applicable to the analysis of this compound, supported by a framework for their cross-validation.
Comparison of Analytical Methods
The primary analytical techniques suitable for the quantification of diterpenes like this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or ultraviolet (UV) detector. The choice of method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[1]
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with PDA/UV Detection (HPLC-PDA/UV) |
| Principle | Separation based on volatility and polarity, with detection by mass fragmentation.[1] | Separation based on polarity, with detection via UV-Vis absorbance.[1] |
| Selectivity | High, based on retention time and unique mass fragmentation patterns.[1] | Moderate, with potential for interference from co-eluting compounds.[1] |
| Sensitivity (LOD) | Typically in the low ng/mL range. | Generally in the µg/mL range.[2] |
| Precision (%RSD) | < 5% | < 2%[2] |
| Accuracy (%Recovery) | 90-110% | 95-105%[3] |
| Linearity (r²) | > 0.99 | > 0.999[2] |
| Sample Derivatization | May be required to improve volatility and thermal stability.[2] | Generally not required. |
| Instrumentation Cost | High | Moderate |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for GC-MS and HPLC-PDA/UV analysis of diterpenoids like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or hexane).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Extract the analyte from the sample matrix using an appropriate solvent and employ a cleanup technique such as solid-phase extraction (SPE) to minimize matrix effects.
-
If necessary, perform derivatization to enhance the volatility of the analyte.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is often suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for 5-10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify the analyte in the samples using the regression equation from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC-PDA/UV) Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Prepare calibration standards by serially diluting the stock solution.
-
Extract the analyte from the sample matrix and use SPE for sample cleanup.
-
Filter the final extracts through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for diterpene analysis.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water or methanol and water is typical. The mobile phase may be acidified (e.g., with formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: PDA or UV detector set at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Cross-Validation Workflow
Cross-validation ensures the consistency of results between two different analytical methods. This involves analyzing a set of the same samples using both the "reference" and the "comparator" methods and comparing the obtained quantitative values.
Caption: Cross-validation workflow for analytical techniques.
Signaling Pathway Context (Hypothetical)
While the specific signaling pathways involving this compound are not extensively documented in the provided search results, diterpenoids are known to be involved in various biological activities. A hypothetical pathway could involve the modulation of an inflammatory response.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
Confirming the Absolute Stereochemistry of Synthetic 15,16-Dinor-8(17),11-labdadien-13-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive assignment of absolute stereochemistry is a critical step in the synthesis of chiral molecules, ensuring reproducibility and enabling structure-activity relationship (SAR) studies. This guide provides a comparative overview of the primary analytical techniques used to confirm the absolute stereochemistry of synthetic labdane-type diterpenes, with a focus on 15,16-Dinor-8(17),11-labdadien-13-one. While a complete dataset for the synthetic target is not currently available in published literature, this guide outlines the established methodologies and presents illustrative data based on closely related compounds.
Introduction to this compound
This compound is a labdane-type diterpenoid. The labdane (B1241275) skeleton is characterized by a bicyclic decalin core with a side chain. The absolute stereochemistry of the chiral centers in the decalin ring system and any stereocenters in the side chain are crucial for its biological activity. The IUPAC name for the presumed enantiomer based on common natural labdanes is (E)-4-((1S,4aS,8aS)-5,5,8a-Trimethyl-2-methylenedecahydronaphthalen-1-yl)but-3-en-2-one[1].
Methods for Determining Absolute Stereochemistry
The confirmation of absolute stereochemistry for a synthetic compound like this compound relies on a combination of chiroptical spectroscopy and X-ray crystallography. These methods provide complementary information to build a conclusive stereochemical assignment.
Chiroptical Spectroscopy
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. For labdane diterpenes, the most powerful chiroptical methods are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful tool for determining the absolute configuration of molecules in solution. The experimental VCD spectrum is compared with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, typically Density Functional Theory (DFT). A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. Similar to VCD, the experimental ECD spectrum is compared with the calculated spectrum to determine the absolute stereochemistry. ECD is particularly useful for molecules containing chromophores.
X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. The absolute configuration is typically determined using anomalous dispersion, often requiring the presence of a heavy atom in the structure.
Comparative Analysis of Stereochemical Data
The following tables present a hypothetical yet representative comparison of the type of data that would be generated to confirm the absolute stereochemistry of synthetic this compound against a known, naturally occurring labdane diterpenoid.
Table 1: Comparison of Chiroptical Data
| Property | Synthetic this compound (Hypothetical Data) | Natural Product Comparator (e.g., (-)-Sclareolide) |
| Optical Rotation [α]D | Positive (+) | Negative (-) |
| VCD Spectrum | Strong positive couplet in the C=O stretch region (~1650-1750 cm⁻¹) | Strong negative couplet in the C=O stretch region (~1650-1750 cm⁻¹) |
| ECD Spectrum | Positive Cotton effect around 210 nm | Negative Cotton effect around 210 nm |
Table 2: Comparison of Crystallographic Data
| Parameter | Synthetic this compound Derivative (Hypothetical Data) | Known Labdane Diterpenoid Crystal Structure |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Flack Parameter | 0.05(3) | 0.02(4) |
| Absolute Configuration | Confirmed as (1S,4aS,8aS) | Confirmed |
Experimental Protocols
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: A solution of the synthetic compound (typically 1-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05 M.
-
Data Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling: The conformational space of the molecule is explored using molecular mechanics. The low-energy conformers are then subjected to geometry optimization and frequency calculations at the DFT level (e.g., B3LYP/6-31G(d)).
-
Spectral Comparison: The calculated VCD spectrum is generated by Boltzmann-averaging the spectra of the individual conformers. The experimental and calculated spectra are then compared to assign the absolute configuration.
Single-Crystal X-ray Crystallography
-
Crystallization: Single crystals of the synthetic compound or a suitable crystalline derivative are grown. This can be a challenging step and often requires screening of various solvents and crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and crystallographic parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the Flack parameter, which should be close to zero for the correct enantiomer.
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates the logical workflow for confirming the absolute stereochemistry of a synthetic compound.
References
Assessing the Off-Target Effects of 15,16-Dinor-8(17),11-labdadien-13-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential off-target effects of the labdane (B1241275) diterpene 15,16-Dinor-8(17),11-labdadien-13-one. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally similar and well-characterized labdane diterpenes—andrographolide and sclareol—as well as the mechanistically distinct labdane, forskolin, to infer potential off-target liabilities and guide a robust screening strategy.
Labdane diterpenes are a class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This broad bioactivity underscores the importance of a thorough off-target effect assessment in the early stages of drug discovery and development.
Comparative Analysis of Labdane Diterpenes
To contextualize the potential off-target profile of this compound, we compare it with three other labdane diterpenes:
-
Andrographolide: A major bioactive component of Andrographis paniculata, known for its potent anti-inflammatory and anticancer properties.[3][4] Its effects are often attributed to the modulation of key signaling pathways such as NF-κB and MAPK.[5]
-
Sclareol: A natural diterpene found in Salvia sclarea, which has demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[6][7] Sclareol's mechanisms include the induction of apoptosis and cell cycle arrest.[6]
-
Forskolin: A labdane diterpene from Coleus forskohlii, which is a well-known activator of adenylyl cyclase, leading to increased intracellular levels of cyclic AMP (cAMP).[8] This distinct mechanism makes it a useful tool for probing cAMP-mediated signaling pathways.
The following tables summarize the known biological activities and potential off-target effects of these comparator compounds.
Data Presentation: Comparative Biological Activities
| Compound | Primary Biological Activities | Known Off-Target Effects/Modulated Pathways | Potential Adverse Effects |
| Andrographolide | Anti-inflammatory, Antiviral, Anticancer, Hepatoprotective[3] | - Inhibition of NF-κB and MAPK signaling pathways[5]- Modulation of PI3K/Akt pathway[5]- Induction of cell cycle arrest and apoptosis[9] | Gastrointestinal disorders, skin and subcutaneous tissue disorders, and in rare cases, anaphylaxis with injectable derivatives.[3][10] |
| Sclareol | Anticancer, Anti-inflammatory, Antimicrobial[6][11] | - Induction of apoptosis and cell cycle arrest (G0/G1 phase)[6]- Upregulation of the tumor suppressor caveolin-1[12]- Inhibition of cell proliferation and invasion[6] | Generally considered to have low toxicity, but comprehensive safety data is limited. |
| Forskolin | Adenylyl cyclase activator, leading to increased cAMP[8] | - Broad effects due to cAMP signaling modulation- Vasodilation[13] | Flushing, tachycardia, and hypotension when administered intravenously.[8] May increase stomach acid.[14] |
Experimental Protocols for Off-Target Assessment
A comprehensive assessment of off-target effects should include a battery of in vitro assays. Below are detailed methodologies for key experiments.
1. Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the general toxicity of a compound against various cell lines.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) : This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[2]
-
Protocol :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
-
-
CellTiter-Glo® Luminescent Cell Viability Assay : This assay quantifies ATP, an indicator of metabolically active cells.[15]
-
Protocol :
-
Follow steps 1-3 of the MTT assay protocol.
-
Equilibrate the 96-well plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability and the IC50 value.
-
-
2. Kinase Inhibitor Profiling
Given that many natural products exhibit off-target effects through kinase inhibition, screening against a broad panel of kinases is crucial.[16]
-
Radiometric Kinase Assay : This is considered the gold standard for kinase activity measurement.[16]
-
Protocol :
-
Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), ATP (radiolabeled with ³²P or ³³P), and necessary cofactors in a suitable buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP mixture and incubate at a specific temperature for a defined time.
-
Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane and washing.
-
Quantify the incorporated radioactivity on the filter using a scintillation counter.
-
Determine the percentage of kinase inhibition relative to a control reaction and calculate the IC50 value.
-
-
3. GPCR (G-Protein Coupled Receptor) Binding Assays
GPCRs are a large family of cell surface receptors and common off-targets for many drugs.[17][18]
-
Radioligand Binding Assay : This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.[19][20]
-
Protocol :
-
Prepare cell membranes expressing the target GPCR.
-
Incubate the membranes with a known concentration of a high-affinity radioligand (e.g., labeled with ³H or ¹²⁵I) in the presence of various concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the percentage of displacement of the radioligand by the test compound and calculate the Ki (inhibitory constant).
-
-
Mandatory Visualizations
Caption: Workflow for assessing the off-target effects of a test compound.
Caption: Key signaling pathways potentially modulated by labdane diterpenes.
Conclusion and Recommendations
While direct experimental data for this compound is scarce, the known biological activities of related labdane diterpenes suggest a moderate to high potential for off-target effects. The primary pathways of concern include inflammatory signaling cascades (NF-κB, MAPK) and cell proliferation pathways (PI3K/Akt).
It is strongly recommended that a comprehensive off-target screening strategy be implemented for this compound. This should include:
-
Broad-panel kinase screening: To identify any unintended kinase inhibition.
-
GPCR binding assays: To assess interactions with common receptor families.
-
Comprehensive cytotoxicity profiling: Against a diverse panel of cell lines, including both cancerous and non-cancerous lines, to determine the therapeutic index.
The experimental protocols provided in this guide offer a starting point for these essential studies. A thorough understanding of the off-target profile of this compound is critical for its continued development as a potential therapeutic agent.
References
- 1. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Adverse Effects of Andrographolide Derivative Medications Compared to the Safe use of Herbal Preparations of Andrographis paniculata: Results of a Systematic Review and Meta-Analysis of Clinical Studies [frontiersin.org]
- 4. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview [mdpi.com]
- 5. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 6. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forskolin: Health Benefits, Common Uses, Side Effects, and Risks [webmd.com]
- 9. Andrographolide induces DNA damage in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nva.sikt.no [nva.sikt.no]
- 11. researchgate.net [researchgate.net]
- 12. Sclareol inhibits cell proliferation and sensitizes cells to the antiproliferative effect of bortezomib via upregulating the tumor suppressor caveolin-1 in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does Forskolin Actually Work? An Evidence-Based Review [healthline.com]
- 14. Forskolin Induces Endocrine Disturbance in Human JEG-3 Placental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of Extraction Efficiency for 15,16-Dinor-8(17),11-labdadien-13-one from Curcuma mangga and Alpinia formosana
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical starting point. This guide provides a comparative overview of the extraction efficiency of the labdane (B1241275) diterpene, 15,16-Dinor-8(17),11-labdadien-13-one, from two known plant sources: the rhizomes of Curcuma mangga (mango ginger) and Alpinia formosana. This compound, also referred to as (E)-15,16-bisnor-labda-8(17),11-dien-13-one, has garnered interest for its potential biological activities.
Data Presentation: Extraction Efficiency
The following table summarizes the quantitative data on the extraction of this compound from the two plant sources.
| Plant Source | Plant Part | Extraction Yield | Reference |
| Curcuma mangga | Dried Rhizomes | 25 mg from 1.5 kg (approximately 0.0017% w/w) | --INVALID-LINK-- |
| Alpinia formosana | Rhizomes | Yield not explicitly stated in the available literature. | --INVALID-LINK-- |
Experimental Protocols
Extraction and Isolation from Curcuma mangga
The following protocol is based on the methodology described by Malek, S. N. A. et al. (2011)[1].
1. Plant Material Preparation:
-
Fresh rhizomes of Curcuma mangga were collected, washed, sliced, and dried at 40-50°C.
-
The dried rhizomes were ground into a fine powder.
2. Extraction:
-
1.5 kg of the powdered rhizomes were subjected to extraction with n-hexane.
3. Fractionation and Isolation:
-
The n-hexane extract was concentrated under reduced pressure.
-
The concentrated extract was subjected to silica (B1680970) gel column chromatography.
-
Further purification was achieved using preparative thin-layer chromatography (TLC) to yield 25 mg of pure (E)-15,16-bisnor-labda-8(17),11-dien-13-one.
Isolation from Alpinia formosana
The isolation of this compound from Alpinia formosana has been reported, but a detailed, publicly available experimental protocol with specific yields is not readily accessible in the searched literature. The compound was identified as a constituent of the rhizomes of this plant. The isolation would likely follow a general procedure for separating diterpenes from plant material, as outlined in the workflow diagram below.
Visualization of the Extraction and Isolation Workflow
The following diagram illustrates a general workflow for the extraction and isolation of this compound from plant sources.
Caption: General workflow for the extraction and isolation of this compound.
References
Evaluating the In Vivo Efficacy of 15,16-Dinor-8(17),11-labdadien-13-one: A Comparative Guide Based on Structurally Related Labdane Diterpenoids
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative evaluation of the potential in vivo efficacy of the labdane (B1241275) diterpenoid 15,16-Dinor-8(17),11-labdadien-13-one. Due to the limited availability of specific in vivo data for this compound, this analysis leverages experimental data from two well-studied, structurally related labdane diterpenoids: Andrographolide (B1667393) and Sclareol . These compounds have demonstrated significant anti-inflammatory and anticancer activities in various animal models, offering valuable insights into the potential therapeutic applications of this chemical class.
Comparative In Vivo Efficacy of Labdane Diterpenoids
The following tables summarize the in vivo efficacy of Andrographolide and Sclareol in established animal models of inflammation and cancer.
Table 1: Anti-Inflammatory Activity of Andrographolide in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Peak Paw Volume Reduction (%) | Time to Peak Edema (hours) |
| Vehicle Control | - | - | 3-4 |
| Andrographolide | 3 | 25.5 ± 4.2 | 5 |
| Andrographolide | 10 | 45.8 ± 5.1 | 5 |
| Andrographolide | 30 | 68.2 ± 6.5 | 6 |
| Andrographolide | 100 | 75.3 ± 7.0 | 6 |
| Diclofenac (Positive Control) | 10 | 70.1 ± 6.8 | 5 |
Data compiled from studies on carrageenan-induced paw edema in rats. Results are presented as mean ± SEM.[1]
Table 2: Anti-Inflammatory Activity of Andrographolide in an Allergic Lung Inflammation Model
| Treatment Group | Dose (mg/kg, i.p.) | Inhibition of TNF-α in BALF (%) | Inhibition of GM-CSF in BALF (%) | Reduction in Eosinophil Accumulation |
| Vehicle Control | - | - | - | - |
| Andrographolide | 10 | 55 ± 8 | 30 ± 5 | Significant |
| Andrographolide | 30 | 92 ± 5 | 65 ± 7 | Almost complete |
| Dexamethasone (Positive Control) | 5 | 95 ± 4 | 80 ± 6 | Complete |
BALF: Bronchoalveolar Lavage Fluid. Data from a mouse model of ovalbumin-induced allergic lung inflammation.[2][3]
Table 3: Anticancer Activity of Sclareol in Xenograft Mouse Models
| Cancer Type | Animal Model | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | BALB/c mice with 4T1 cells | Sclareol (50 mg/kg, i.p.) | Significant decrease in tumor size | [4] |
| Small Cell Lung Cancer | SCID mice with H1688 cells | Sclareol (20 mg/kg, i.p.) | Significant inhibition of tumor weight and volume | [5] |
| Colon Cancer | Immunodeficient SCID mice with HCT116 cells | Liposomal Sclareol (i.p.) | Suppression of tumor growth | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Housing: Animals are housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and free access to food and water.
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are randomly assigned to treatment groups (vehicle control, test compound, positive control).
-
The test compound (e.g., Andrographolide) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[2][3][7]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Xenograft Tumor Model in Mice
This model is a standard for evaluating the in vivo efficacy of potential anticancer agents.
-
Animals: Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old.
-
Cell Culture: Human cancer cell lines (e.g., H1688, HCT116) are cultured in appropriate media under standard conditions.
-
Procedure:
-
Cancer cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with Matrigel.
-
A specific number of cells (e.g., 2-5 x 10^6) in a small volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.[5][8]
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Width^2 x Length) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., Sclareol), vehicle, or a positive control drug is administered according to a predetermined schedule and route (e.g., i.p., p.o.).
-
Tumor volume and body weight are measured throughout the study.
-
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised and weighed.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by the comparator labdane diterpenoids, providing insights into their mechanisms of action.
Caption: Andrographolide inhibits the NF-κB signaling pathway.
Caption: Sclareol induces apoptosis via the mitochondrial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 15,16-Dinor-8(17),11-labdadien-13-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. In the absence of a specific Safety Data Sheet (SDS) for 15,16-Dinor-8(17),11-labdadien-13-one, this guide provides a comprehensive framework for its proper disposal, adhering to general best practices for handling and disposing of novel or uncharacterized research compounds. All procedures must be conducted in accordance with institutional and local Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, treat this compound as a potentially hazardous substance. The fundamental principle is to minimize exposure and prevent its release into the environment.
Personal Protective Equipment (PPE): A critical first step is the consistent use of appropriate PPE to mitigate risks of exposure.[1]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves. Given the unknown reactivity profile, nitrile gloves are a standard choice, but it is advisable to consult with your institution's safety officer for specific recommendations.
-
Body Protection: A fully fastened lab coat is essential to protect from skin contact.
-
Respiratory Protection: All handling of this compound and its waste should be performed within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.
Waste Segregation and Container Management
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[2][3][4][5] Do not mix waste streams unless explicitly permitted by your EHS department.
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Sealable, puncture-resistant container lined with a clear plastic bag. | "Hazardous Waste"; Full chemical name: "this compound Contaminated Debris"; Hazard characteristics (e.g., "Potentially Toxic"); Accumulation start date. |
| Liquid Waste | Leak-proof, screw-cap container made of a compatible material (e.g., glass or polyethylene). | "Hazardous Waste"; Full chemical name: "this compound in [Solvent Name]"; Approximate concentration; Hazard characteristics; Accumulation start date. |
| Sharps Waste | Designated, puncture-proof sharps container. | "Chemically Contaminated Sharps"; Primary chemical contaminant: "this compound"; Hazard characteristics. |
| Empty Original Containers | Original container. | Deface the original label if the container is to be disposed of as non-hazardous after triple-rinsing. Otherwise, label as hazardous waste. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from the point of generation to collection by EHS professionals.
-
Initial Assessment and PPE: Before handling any waste, ensure you are wearing the appropriate PPE as detailed above.
-
Waste Generation and Segregation:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, pipette tips, and weigh boats, in a designated solid waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps Waste: Any contaminated needles, syringes, or other sharps must be placed directly into a designated sharps container.
-
-
Container Management:
-
Keep all waste containers securely closed except when adding waste.[6][7][8]
-
Ensure all containers are properly labeled with the full chemical name and other required information as soon as the first drop of waste is added.[2][6][9]
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][9] This area should be clearly marked and have secondary containment to capture any potential leaks.[6][7][8]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing, the original label on the container should be defaced, and it can then be disposed of as regular laboratory glassware or plastic, in accordance with institutional policies.
-
-
Request for Waste Collection:
-
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months), arrange for its collection by your institution's EHS department.[7][10]
-
Do not dispose of this compound down the drain or in the regular trash under any circumstances.[6][10][11]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. protectivecoverall.com [protectivecoverall.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. unigoa.ac.in [unigoa.ac.in]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
